EM127
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H18ClN3O3 |
|---|---|
Peso molecular |
311.76 g/mol |
Nombre IUPAC |
N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H18ClN3O3/c15-8-13(19)18-5-3-10(4-6-18)16-14(20)11-7-12(21-17-11)9-1-2-9/h7,9-10H,1-6,8H2,(H,16,20) |
Clave InChI |
OENTXAYVUCLRJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NO2)C(=O)NC3CCN(CC3)C(=O)CCl |
Origen del producto |
United States |
Foundational & Exploratory
EM127: A Deep Dive into its Mechanism of Action as a Covalent SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EM127 is a novel, site-specific covalent inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the progression of various cancers.[1] This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and cellular consequences. Through a comprehensive review of preclinical data, this document provides a foundational understanding for researchers and professionals involved in oncology drug development.
Core Mechanism: Covalent Inhibition of SMYD3
This compound acts as a highly selective and potent covalent inhibitor of SMYD3.[2] Its primary mechanism involves the formation of a covalent bond with a specific cysteine residue within the SMYD3 active site, leading to irreversible inhibition of its methyltransferase activity.[3]
Molecular Interaction:
-
Target Residue: this compound selectively targets Cysteine 186 (Cys186), which is located in the substrate/histone binding pocket of SMYD3.[3]
-
Reactive Group: The molecule incorporates a 2-chloroethanoyl group that serves as a reactive "warhead," enabling the covalent linkage with the thiol group of Cys186.[3]
-
Binding Affinity: this compound exhibits a high affinity for SMYD3, with a dissociation constant (KD) of 13 μM.[1][2]
This covalent binding effectively and prolongedly impairs the methyltransferase function of SMYD3, preventing it from catalyzing the methylation of its various substrates.[2][3]
Downstream Signaling Consequences
The inhibition of SMYD3's enzymatic activity by this compound triggers a cascade of downstream effects, primarily impacting key signaling pathways involved in cancer cell proliferation and survival.
Attenuation of the MAPK/ERK Pathway
A significant consequence of SMYD3 inhibition by this compound is the reduction of ERK1/2 phosphorylation.[2] SMYD3 is known to trimethylate MAP3K2, a critical upstream kinase in the Ras-driven MAP kinase signaling pathway.[1] By inhibiting SMYD3, this compound disrupts this crosstalk, leading to decreased activation of the downstream effectors ERK1/2.[2][3] This inhibitory effect on ERK1/2 phosphorylation has been observed in a dose- and time-dependent manner in cancer cell lines.[1]
Figure 1: this compound inhibits the MAPK/ERK signaling pathway.
Transcriptional Regulation of Oncogenes
SMYD3 functions as a transcriptional regulator, and its inhibition by this compound leads to a significant reduction in the expression of several SMYD3 target genes crucial for tumor biology.[2][3] In vitro studies have demonstrated that treatment with this compound attenuates the mRNA levels of genes including:
-
Cyclin-dependent kinase 2 (CDK2): A key regulator of cell cycle progression.[1][3]
-
c-MET: A receptor tyrosine kinase involved in cell growth, motility, and invasion.[1][3]
-
N-cadherin (N-CAD): A cell adhesion molecule associated with epithelial-mesenchymal transition and metastasis.[1][3]
-
Fibronectin 1 (FN1): An extracellular matrix protein involved in cell adhesion and migration.[1][3]
This downregulation of oncogenic gene expression contributes to the anti-proliferative effects of this compound.
Figure 2: this compound downregulates SMYD3 target gene expression.
Impairment of DNA Damage Response and Chemoresistance Reversal
Recent studies have unveiled a critical role for SMYD3 in the DNA damage response (DDR), particularly in the repair of double-strand breaks (DSBs) through homologous recombination (HR).[4][5]
-
ATM Methylation: SMYD3 methylates the upstream sensor kinase ATM, a crucial step for the propagation of the HR repair cascade through CHK2 and p53 phosphorylation.[4][5]
-
Synergistic Effect with Chemotherapy: By inhibiting SMYD3, this compound impairs this DNA repair mechanism.[4] This has been shown to have a synergistic effect with chemotherapeutic agents that induce DNA damage, effectively reversing chemoresistance in colorectal, gastric, and breast cancer models.[4][6]
Figure 3: this compound impairs the DNA damage response pathway.
Quantitative Data Summary
| Parameter | Value | Cell Lines/System | Reference |
| Binding Affinity (KD) | 13 μM | Purified SMYD3 | [2],[1] |
| Anti-proliferative Activity | 5 μM | MDA-MB-231, HCT116 | [2],[1] |
| ERK1/2 Phosphorylation Inhibition | 1, 3.5, 5 μM | HCT116, MDA-MB-231 | [2],[1] |
| Target Gene Expression Attenuation | 0.5, 3.5, 5 μM | MDA-MB-231 | [1] |
Experimental Protocols
In Vitro Methylation Assay
-
Objective: To determine the inhibitory effect of this compound on SMYD3 methyltransferase activity.
-
Methodology:
-
Purified recombinant SMYD3 protein is incubated with its substrate (e.g., histone H3 or MAP3K2) and the methyl donor S-adenosyl-L-[methyl-3H]methionine.
-
This compound is added at varying concentrations to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The incorporation of the radiolabeled methyl group into the substrate is quantified using scintillation counting or autoradiography.
-
The IC50 value is calculated to determine the concentration of this compound required for 50% inhibition of SMYD3 activity.
-
Cellular Proliferation Assay
-
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MDA-MB-231, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 24, 48, 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The results are expressed as a percentage of viable cells compared to the vehicle-treated control.
-
Western Blot Analysis for ERK1/2 Phosphorylation
-
Objective: To evaluate the effect of this compound on the MAPK/ERK signaling pathway.
-
Methodology:
-
Cancer cells are treated with different concentrations of this compound for various time points.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The relative levels of p-ERK1/2 are normalized to total ERK1/2 to determine the extent of inhibition.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To measure the effect of this compound on the mRNA levels of SMYD3 target genes.
-
Methodology:
-
Cancer cells are treated with this compound or a vehicle control.
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using gene-specific primers for target genes (e.g., CDK2, c-MET) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative changes in gene expression are calculated using the ΔΔCt method.
-
Conclusion
This compound represents a promising second-generation, covalent inhibitor of SMYD3 with a well-defined mechanism of action. By irreversibly binding to Cys186 in the active site of SMYD3, this compound effectively abrogates its methyltransferase activity. This leads to the downstream suppression of pro-oncogenic signaling pathways, notably the MAPK/ERK cascade, and the downregulation of key genes involved in cell cycle progression and metastasis. Furthermore, its ability to impair the DNA damage response provides a strong rationale for its investigation in combination with standard chemotherapies to overcome drug resistance. The detailed molecular and cellular understanding of this compound's mechanism of action provides a solid foundation for its continued preclinical and potential clinical development as a targeted anticancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the 4-aminopiperidine-based compound this compound for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of EM127: A Targeted Covalent Inhibitor of SMYD3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EM127, also known as compound 11C, is a novel, second-generation, site-specific covalent inhibitor of the SET and MYND domain-containing protein 3 (SMYD3).[1][2][3] SMYD3 is a lysine methyltransferase that is overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1][3][4] this compound was rationally designed to irreversibly bind to a specific cysteine residue (Cys186) within the substrate-binding pocket of SMYD3, leading to potent and sustained inhibition of its methyltransferase activity.[1][2][3] This targeted covalent approach offers the potential for enhanced efficacy and prolonged duration of action compared to reversible inhibitors. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, along with detailed experimental protocols and data presented for researchers in the field of drug discovery and oncology.
Discovery and Rationale
The development of this compound was predicated on the therapeutic potential of inhibiting SMYD3 in cancer.[1][3] First-generation SMYD3 inhibitors were reversible, and the design of this compound aimed to overcome the limitations of these earlier compounds by introducing a reactive electrophilic group—a 2-chloroethanoyl "warhead"—onto a 4-aminopiperidine scaffold.[1][2][3] This warhead was designed to form a covalent bond with the nucleophilic Cys186 residue in the substrate/histone binding pocket of SMYD3, leading to irreversible inhibition.[1][2][3] The 4-aminopiperidine core was optimized for binding affinity and selectivity.
Synthesis of this compound (11C)
The synthesis of this compound is a multi-step process culminating in the reaction of a key piperidine intermediate with 2-chloroacetyl chloride. The final step of the synthesis is highly efficient, with a reported yield of 96%.[1]
Experimental Protocol: Synthesis of this compound (11C)
To a solution of the precursor amine compound 11 (1.0 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added 2-chloroacetyl chloride (1.5 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 13.2 µM | Surface Plasmon Resonance (SPR) | [1] |
| Synthesis Yield (Final Step) | 96% | Chemical Synthesis | [1] |
| Inhibitory Activity | Stronger than EPZ031686 | Enzymatic Assay | [1][3] |
Table 1: Biochemical and Synthesis Data for this compound.
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | Cell Proliferation | 5 µM | Attenuated proliferation | [1][5] |
| HCT116 | Cell Proliferation | 5 µM | Attenuated proliferation | [5] |
| MDA-MB-231 | Gene Expression (qRT-PCR) | 5 µM | Decreased mRNA levels of CDK2, c-MET, N-cadherin, and fibronectin 1 | [1] |
| HCT116 & MDA-MB-231 | ERK1/2 Phosphorylation (Western Blot) | 1, 3.5, 5 µM | Reduced phosphorylation of ERK1/2 | [1][5] |
| HCT116 & MDA-MB-231 | PARP Cleavage (Western Blot) | 1, 3.5, 5 µM | Induced PARP cleavage | [5] |
Table 2: Cellular Activity of this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through the specific and covalent inhibition of SMYD3. This leads to the modulation of downstream signaling pathways implicated in cancer cell proliferation, survival, and gene expression.
Covalent Inhibition of SMYD3
This compound first forms a reversible complex with SMYD3, positioning the 2-chloroethanoyl group in proximity to the Cys186 residue. This is followed by a nucleophilic attack from the cysteine thiol group on the electrophilic warhead, forming a stable covalent bond and rendering the enzyme inactive.
Caption: Covalent Inhibition of SMYD3 by this compound.
Downstream Signaling Effects
Inhibition of SMYD3 by this compound has been shown to impact the RAS/RAF/MEK/ERK (MAPK) signaling pathway and the expression of key genes involved in cancer progression. More recent evidence also implicates SMYD3 in the DNA damage response (DDR) pathway.
Caption: Downstream Effects of SMYD3 Inhibition by this compound.
Experimental Protocols
SMYD3 Enzymatic Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against SMYD3 using a radiometric assay.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Inhibitor Incubation: Add varying concentrations of this compound or a vehicle control (DMSO) to wells of a 96-well plate. Add recombinant human SMYD3 enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding the histone substrate (e.g., recombinant Histone H3) and S-adenosyl-L-[methyl-³H]-methionine.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., 100 mM ammonium hydroxide).
-
Detection: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled histone. Wash the plate to remove unincorporated [³H]-SAM. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Analysis
This protocol describes the use of SPR to characterize the binding kinetics of this compound to SMYD3.
-
Chip Preparation: Immobilize recombinant SMYD3 onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of this compound over the sensor surface at a constant flow rate. Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Western Blot for Phospho-ERK1/2 and PARP Cleavage
This protocol is for detecting changes in protein phosphorylation and cleavage as markers of pathway modulation and apoptosis.
-
Cell Lysis: Treat cells with this compound for the desired time and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of SMYD3 target genes.
-
RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (CDK2, c-MET, N-cadherin, FN1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound represents a significant advancement in the development of SMYD3 inhibitors. Its covalent mechanism of action provides potent and sustained inhibition of the methyltransferase activity of SMYD3, leading to anti-proliferative effects in cancer cells and modulation of key oncogenic signaling pathways. The data and protocols presented in this guide offer a valuable resource for researchers working on the preclinical development of SMYD3-targeted therapies and the broader field of epigenetic drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
EM127: A Covalent Inhibitor Targeting SMYD3 for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EM127 is a novel, site-specific covalent inhibitor of SET and MYND domain containing 3 (SMYD3), a histone lysine methyltransferase implicated in the progression of various cancers.[1][2][3] This technical guide provides a comprehensive overview of this compound, its target protein, binding site, and mechanism of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.
Target Protein: SMYD3
This compound targets SMYD3, a member of the SMYD family of protein lysine methyltransferases.[4][5] SMYD3 is overexpressed in a variety of cancers, including colorectal, gastric, and breast cancer, where it plays a crucial role in cell proliferation, signaling, and DNA repair.[6][7] It methylates both histone and non-histone proteins, thereby regulating gene expression and various cellular processes.[3][4] Key substrates of SMYD3 include histone H3 at lysine 4 (H3K4), MAP3K2, and ATM.[3][4][7]
Binding Site and Covalent Inhibition
This compound is a 4-aminopiperidine derivative that acts as a targeted covalent inhibitor of SMYD3.[2][3] It possesses a 2-chloroethanoyl "warhead" that specifically and covalently binds to the cysteine 186 (Cys186) residue located within the substrate/histone binding pocket of SMYD3.[2][5][8] This covalent interaction is preceded by the formation of a reversible, stable complex.[3] The site-specific and covalent nature of this binding leads to a potent and prolonged inhibition of SMYD3's methyltransferase activity.[3][8]
Quantitative Data
The interaction between this compound and SMYD3, as well as its effects in cellular contexts, have been quantitatively characterized. The following tables summarize the key data points.
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 13 µM | Surface Plasmon Resonance (SPR) | [1][4] |
| Caption: Binding affinity of the initial reversible complex between this compound and SMYD3. |
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Anti-proliferative activity | 5 µM | Good anti-proliferative activity | [1][4] |
| HCT116 (Colorectal Cancer) | Anti-proliferative activity | 5 µM | Good anti-proliferative activity | [1][4] |
| MDA-MB-231 (Breast Cancer) | Gene Expression | 0.5, 3.5, 5 µM | Significant reduction in CDK2 and c-MET expression | [4] |
| HCT116 (Colorectal Cancer) | ERK1/2 Phosphorylation | 1, 3.5, 5 µM | Dose- and time-dependent decrease | [1][4] |
| MDA-MB-231 (Breast Cancer) | ERK1/2 Phosphorylation | 1, 3.5, 5 µM | Dose- and time-dependent decrease | [1][4] |
| AGS (Gastric Cancer) | Cell Proliferation | 5 µM | Decreased proliferative index after 48h | [2] |
| NCI-N87 (Gastric Cancer) | Cell Proliferation | 5 µM | Decreased proliferative index after 48h | [2] |
| Caption: Summary of in-vitro effects of this compound on various cancer cell lines. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (KD) of the reversible interaction between this compound and SMYD3.
Methodology:
-
Immobilization: Recombinant SMYD3 protein is immobilized on a CM5 sensor chip using standard amine-coupling chemistry. Immobilization densities typically range from 6500 to 10000 response units (RUs).
-
Running Buffer: HBS-T buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween 20, pH 7.4) is used as the running buffer.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor chip surface.
-
Data Analysis: The association and dissociation phases are monitored in real-time. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (KD = koff/kon).[3]
Mass Spectrometry for Covalent Modification Site Identification
Objective: To confirm the covalent binding of this compound to Cys186 of SMYD3.
Methodology:
-
Incubation: Recombinant SMYD3 is incubated with this compound for a specified period (e.g., 24 hours) to allow for covalent bond formation.
-
Proteolytic Digestion: The protein is then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra are analyzed to identify peptides that have been modified by the addition of this compound. The mass shift corresponding to the molecular weight of the this compound warhead confirms the covalent modification. Fragmentation analysis (MS/MS) pinpoints the exact modified residue, which is Cys186.[8][9]
X-ray Crystallography for Structural Determination
Objective: To elucidate the three-dimensional structure of the SMYD3-EM127 complex.
Methodology:
-
Co-crystallization: Recombinant SMYD3 is co-crystallized with this compound.
-
Data Collection: The resulting crystals are subjected to X-ray diffraction to obtain a diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. A model of the protein-ligand complex is built into the electron density and refined to yield the final structure. This reveals the precise binding mode of this compound in the SMYD3 active site and its covalent linkage to Cys186.[8][9]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Covalent inhibition of SMYD3 by this compound.
Downstream Signaling Pathways Affected by this compound
This compound's inhibition of SMYD3 leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: Key signaling pathways modulated by this compound through SMYD3 inhibition.
This compound has been shown to effectively inhibit the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway that is often dysregulated in cancer.[1] It also affects the HGF/MET downstream signaling pathway, which is involved in gastric cancer progression.[2][10] Furthermore, this compound impairs the DNA damage response by preventing the SMYD3-mediated methylation of ATM, a critical kinase in the homologous recombination repair pathway.[6][7] This suggests a potential role for this compound in overcoming chemoresistance.[6][7]
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound represents a promising second-generation, covalent inhibitor of SMYD3 with a well-defined target and binding site. Its ability to potently and specifically inhibit SMYD3's methyltransferase activity leads to the attenuation of key cancer-promoting signaling pathways and impairs DNA damage repair mechanisms. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for SMYD3-positive tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the 4-aminopiperidine-based compound this compound for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of the 4-aminopiperidine-based compound this compound for the site-specific covalent inhibition of SMYD3 [diva-portal.org]
- 10. mdpi.com [mdpi.com]
The SMYD3 Inhibitor EM127: A Technical Guide to its Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
EM127 is a potent and selective covalent inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in the development and progression of various cancers. SMYD3 primarily catalyzes the methylation of lysine 4 on histone H3 (H3K4) and lysine 5 on histone H4 (H4K5), epigenetic marks associated with transcriptional activation. This technical guide provides an in-depth overview of the effects of this compound on histone methylation, compiling available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and related experimental workflows.
Introduction to this compound and SMYD3
SMYD3 is a member of the SMYD family of lysine methyltransferases, characterized by a catalytic SET domain and a MYND domain involved in protein-protein interactions. Overexpression of SMYD3 has been observed in numerous cancers, including those of the breast, colon, and liver, where it contributes to oncogenesis by methylating both histone and non-histone protein targets. Its role in regulating gene expression through histone methylation makes it an attractive target for therapeutic intervention.
This compound was identified as a 4-aminopiperidine derivative that acts as a site-specific, covalent inhibitor of SMYD3. It forms a covalent bond with a cysteine residue (Cys186) within the substrate-binding pocket of SMYD3, leading to potent and prolonged inhibition of its methyltransferase activity.
Quantitative Effects of this compound on SMYD3 Activity
The inhibitory potential of this compound against SMYD3 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available to date.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (KD) | 13 µM | Not specified | [1] |
| In Vitro Inhibition | 92.1 ± 0.4% | Molar ratio (this compound/SMYD3) = 10 | [2] |
| IC50 | 370 ± 21 nM | 24-hour incubation | [2] |
Note: While the provided search results confirm this compound's inhibitory effect on SMYD3's methyltransferase activity, specific quantitative data on the percentage reduction of histone methylation marks (e.g., H3K4me3) in cellular contexts is not yet available in the public domain. The provided data focuses on the direct enzymatic inhibition.
Mechanism of Action of this compound
This compound's primary mechanism of action is the covalent inhibition of SMYD3's methyltransferase activity. This, in turn, is expected to lead to a reduction in the levels of its target histone marks, H3K4 methylation and H4K5 methylation, at specific genomic loci. The downstream consequences of this inhibition include the altered expression of SMYD3 target genes and the modulation of signaling pathways involved in cell proliferation and survival, such as the ERK1/2 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments relevant to studying the effects of this compound on histone methylation. These are based on standard techniques and should be optimized for specific cell lines and experimental conditions.
In Vitro SMYD3 Enzymatic Assay
This assay is used to determine the direct inhibitory effect of this compound on the methyltransferase activity of recombinant SMYD3.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 or a peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD3, and the histone substrate.
-
Add this compound at various concentrations to the reaction mixture. A reference inhibitor like EPZ031686 can be used as a positive control.[2][3]
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stopping buffer (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
Western Blot for Histone Methylation
This protocol is for assessing the global changes in histone methylation levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points.
-
Harvest cells and lyse to extract total protein. Histone extraction can be performed for higher purity.
-
Quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone modification (e.g., anti-H3K4me3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against a loading control, such as total histone H3, to normalize the data.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the specific genomic regions where SMYD3-mediated histone methylation is altered by this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibody specific for the histone mark of interest (e.g., anti-H3K4me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Protocol:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse cells and shear chromatin to fragments of 200-500 bp using sonication.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with an antibody against the histone mark of interest overnight at 4°C.
-
Capture the antibody-histone-DNA complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links and digest RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions with differential histone methylation between this compound-treated and control samples.
Signaling Pathways and Logical Relationships
The inhibition of SMYD3 by this compound has implications for various cellular signaling pathways. A key affected pathway is the RAS-ERK signaling cascade, where SMYD3 has been shown to play a regulatory role. The following diagram illustrates the logical relationship between this compound treatment and its downstream cellular effects.
Conclusion and Future Directions
This compound is a valuable tool for studying the biological roles of SMYD3 and a promising lead compound for the development of novel anticancer therapies. Its potent and covalent inhibition of SMYD3's methyltransferase activity provides a means to probe the downstream consequences on histone methylation, gene expression, and cellular signaling.
Future research should focus on obtaining quantitative data on the specific changes in histone methylation marks (H3K4me1/2/3 and H4K5me) at a global and gene-specific level in response to this compound treatment. The use of quantitative mass spectrometry and ChIP-seq will be instrumental in achieving this. Furthermore, elucidating the full spectrum of this compound's effects on the epigenome and its interplay with other cellular pathways will be critical for its translation into a clinical setting.
References
An In-depth Technical Guide to the Structural and Chemical Properties of EM127
A Covalent Inhibitor of SMYD3 Methyltransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM127, also identified as compound 11c in associated literature, is a potent and selective covalent inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase.[1] Overexpression of SMYD3 has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1] this compound has demonstrated significant anti-proliferative activity in cancer cell lines and the ability to modulate key signaling pathways, positioning it as a valuable tool for cancer research and a potential lead compound in drug development.[1] This guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and detailed protocols for its synthesis and biological evaluation.
Structural and Chemical Properties
This compound is a 4-aminopiperidine derivative featuring a 2-chloroethanoyl group that acts as a reactive "warhead," enabling covalent bond formation with its target.[1]
Chemical Structure
IUPAC Name: N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Synonyms: this compound, compound 11c
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Experimental data is provided where available; otherwise, computationally predicted values are presented.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ClN₃O₃ | PubChem |
| Molecular Weight | 311.76 g/mol | PubChem |
| CAS Number | 1886879-71-5 | PubChem |
| Appearance | Solid | MedchemExpress |
| Solubility | Soluble in DMSO | MedchemExpress |
| XLogP3 | 1.2 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) |
| Rotatable Bond Count | 3 | PubChem (Predicted) |
| Exact Mass | 311.1036691 g/mol | PubChem (Predicted) |
| Topological Polar Surface Area | 75.4 Ų | PubChem (Predicted) |
| Storage Conditions | Store at -20°C for long-term | MedchemExpress |
Mechanism of Action
This compound is a site-specific covalent inhibitor of SMYD3. It achieves its inhibitory activity through a targeted covalent modification of a cysteine residue within the SMYD3 active site.
Covalent Inhibition of SMYD3
The mechanism of action involves a two-step process:
-
Reversible Binding: this compound first binds non-covalently to the substrate-binding pocket of SMYD3.
-
Covalent Modification: The electrophilic 2-chloroethanoyl group of this compound then reacts with the nucleophilic thiol group of the Cysteine 186 (Cys186) residue in the SMYD3 active site, forming an irreversible covalent bond.
This covalent modification effectively and permanently inactivates the methyltransferase activity of SMYD3.
Caption: Covalent inhibition of SMYD3 by this compound.
Downstream Signaling Pathways
By inhibiting SMYD3, this compound modulates several downstream signaling pathways implicated in cancer progression. A key pathway affected is the Ras/Raf/MEK/ERK (MAPK) pathway. SMYD3 is known to methylate and activate MAP3K2, a kinase upstream of ERK1/2. Inhibition of SMYD3 by this compound leads to a reduction in ERK1/2 phosphorylation.[1]
Caption: this compound inhibits the MAPK pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key biological assays to evaluate its activity.
Synthesis of this compound
The synthesis of this compound (compound 11c) is based on the procedure described by Parenti et al. (2022). This is a multi-step synthesis involving the acylation of a piperidine derivative.
Materials:
-
5-cyclopropylisoxazole-3-carboxylic acid
-
1-(tert-butoxycarbonyl)piperidin-4-amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
2-Chloroacetyl chloride
-
Pyridine
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Amide Coupling:
-
To a solution of 5-cyclopropylisoxazole-3-carboxylic acid in DCM, add EDC and DIPEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-(tert-butoxycarbonyl)piperidin-4-amine to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
-
Final Acylation:
-
Dissolve the deprotected amine in DCM and cool to 0°C.
-
Add pyridine, followed by the dropwise addition of 2-chloroacetyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to afford this compound.
-
Caption: Synthetic workflow for this compound.
In Vitro SMYD3 Methyltransferase Assay (Scintillation Proximity Assay)
This assay measures the ability of this compound to inhibit the methyltransferase activity of SMYD3.
Materials:
-
Recombinant human SMYD3 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-[³H]-Adenosyl-L-methionine ([³H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
This compound dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, SMYD3 enzyme, and the biotinylated H3 peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding [³H]-SAM to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding a stop solution containing unlabeled SAM and EDTA.
-
Add streptavidin-coated SPA beads to each well.
-
Incubate for 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of [³H]-methyl group transferred to the peptide.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 10 µM) or DMSO as a control.
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Western Blot for ERK1/2 Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of ERK1/2.
Materials:
-
HCT116 or MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and treat with various concentrations of this compound for 48 and 72 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol measures the changes in the expression of SMYD3 target genes, such as CDK2 and c-MET, following treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for CDK2, c-MET, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat MDA-MB-231 cells with this compound (e.g., 5 µM) for 48 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound is a well-characterized covalent inhibitor of SMYD3 with demonstrated anti-cancer properties. Its defined chemical structure, mechanism of action, and the availability of detailed experimental protocols make it a valuable tool for researchers in the field of epigenetics and cancer drug discovery. This guide provides the foundational information necessary for the synthesis, handling, and biological evaluation of this compound, facilitating its use in further research and development efforts.
References
In Vitro Profile of EM127: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of EM127, a potent and selective covalent inhibitor of the SET and MYND domain-containing protein 3 (SMYD3) methyltransferase. The data and methodologies presented herein are compiled from publicly available research to facilitate further investigation and development of this compound.
Core Findings at a Glance
This compound has demonstrated significant in vitro activity, including high-affinity binding to SMYD3, inhibition of its methyltransferase activity, and subsequent effects on cancer cell proliferation and signaling pathways. The compound forms a reversible complex with SMYD3 prior to establishing a covalent bond, ensuring high selectivity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: Binding Affinity and Inhibitory Activity
| Parameter | Value | Assay | Source |
| Dissociation Constant (KD) | 13 µM | Surface Plasmon Resonance (SPR) | [2][3] |
| SMYD3 Inhibition | 92.1 ± 0.4% | In vitro Methyltransferase Assay (Molar ratio 10:1) | [2] |
Table 2: Anti-proliferative Activity
| Cell Line | Concentration | Time Points | Effect | Source |
| MDA-MB-231 (Breast Cancer) | 5 µM | 24, 48, 72 h | Significant retardation of cell proliferation by 48 h | [2][3] |
| HCT116 (Colorectal Cancer) | 5 µM | 24, 48, 72 h | Good anti-proliferative activity | [3][4] |
Table 3: Effects on Gene Expression and Protein Phosphorylation
| Target | Cell Line | Concentration(s) | Time Point(s) | Effect | Source |
| CDK2, c-MET, FN1, N-CAD mRNA | MDA-MB-231 | 0.5, 3.5, 5 µM | 48 h | Significant reduction in expression | [2][4] |
| ERK1/2 Phosphorylation | HCT116, MDA-MB-231 | 1, 3.5, 5 µM | 48, 72 h | Dose- and time-dependent decrease | [2][3] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to impact critical signaling pathways implicated in cancer progression.
SMYD3-Mediated ERK Signaling Pathway
This compound inhibits the methyltransferase activity of SMYD3, which has been shown to regulate the MAP kinase signaling pathway.[4] This inhibition leads to a reduction in the phosphorylation of ERK1/2, a key downstream effector in this pathway that is involved in cell proliferation and survival.[2]
Caption: this compound inhibits SMYD3, leading to reduced ERK1/2 phosphorylation and decreased cell proliferation.
SMYD3 Role in DNA Damage Response and Chemoresistance
SMYD3 is implicated in the DNA damage response by methylating the upstream sensor ATM, which facilitates the homologous recombination (HR) repair cascade through CHK2 and p53 phosphorylation.[5][6] Inhibition of SMYD3 by this compound can impair this repair mechanism, potentially sensitizing cancer cells to chemotherapeutic agents.[5]
Caption: this compound disrupts the SMYD3-mediated DNA damage response, potentially overcoming chemoresistance.
SMYD3 and HGF/MET Signaling in Gastric Cancer
In gastric cancer cells, SMYD3 has been identified as a molecular partner of the MET receptor.[7] Pharmacological inhibition of SMYD3 with this compound affects the downstream signaling of the HGF/MET pathway, which is crucial for cancer cell growth and survival.[7][8]
Caption: this compound's inhibition of SMYD3 interferes with the pro-survival HGF/MET signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Surface Plasmon Resonance (SPR) Biosensor Assay for Binding Affinity
This protocol outlines the procedure for determining the binding affinity of this compound to SMYD3.
-
Immobilization:
-
Binding Analysis:
-
This compound is prepared in a running buffer of 50 mM Tris-HCl, 150 mM NaCl, 2 mM DTT, and 0.05% Tween-20, with or without a saturating concentration of the cofactor S-adenosyl methionine (SAM).[2]
-
A series of this compound concentrations are injected over the SMYD3-immobilized surface.
-
Sensorgrams are recorded, and the equilibrium responses are fitted to a 1:1 interaction model to determine the dissociation constant (KD).[2]
-
Data analysis is performed using appropriate software such as BIAevaluation and GraphPad.[2]
-
Cell Proliferation Assay
This protocol describes the assessment of this compound's effect on the proliferation of cancer cell lines.
-
Cell Culture:
-
MDA-MB-231 and HCT116 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Assessment of Proliferation:
-
Cell proliferation is measured at different time points (e.g., 24, 48, and 72 hours) post-treatment.[3][4]
-
A suitable cell viability assay, such as MTT or CellTiter-Glo, is used to quantify the number of viable cells.
-
The absorbance or luminescence is measured using a plate reader, and the percentage of cell proliferation is calculated relative to the vehicle-treated control.
-
Immunoblotting for ERK1/2 Phosphorylation
This protocol details the detection of changes in ERK1/2 phosphorylation upon this compound treatment.
-
Cell Lysis:
-
HCT116 or MDA-MB-231 cells are treated with this compound (e.g., 1, 3.5, 5 µM) for the desired time (e.g., 48, 72 hours).[2]
-
Cells are washed with ice-cold PBS and then lysed in a buffer containing 50 mM Tris-HCl pH 7.4, 5 mM EDTA, 250 mM NaCl, and 1% Triton X-100, supplemented with protease and phosphatase inhibitors.[2]
-
-
Protein Quantification:
-
Protein concentration in the cell lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[2]
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2. An antibody against a housekeeping protein (e.g., Actin) is used as a loading control.[2]
-
-
Detection:
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified using densitometry software, and the levels of p-ERK1/2 are normalized to total ERK1/2.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of SMYD3 target genes after this compound treatment.
-
RNA Extraction and cDNA Synthesis:
-
MDA-MB-231 cells are treated with this compound (e.g., 0.5, 3.5, 5 µM) for 48 hours.[2]
-
Total RNA is extracted from the cells using a suitable kit, and its concentration and purity are determined.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Data Analysis:
In Vitro Methyltransferase Assay
This protocol is for assessing the direct inhibitory effect of this compound on SMYD3's enzymatic activity.
-
Reaction Setup:
-
The assay is performed using purified recombinant SMYD3 protein and a suitable substrate, such as the ATM protein.[5]
-
The reaction mixture includes the enzyme, substrate, S-adenosyl-L-[methyl-3H]-methionine (as the methyl donor), and either this compound or a vehicle control.
-
-
Incubation:
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the methylation reaction to occur.
-
-
Detection of Methylation:
-
The reaction is stopped, and the incorporation of the radiolabeled methyl group into the substrate is measured. This can be done by methods such as filter binding assays followed by scintillation counting or by separating the proteins by SDS-PAGE and detecting the radiolabeled substrate via autoradiography.
-
The percentage of inhibition by this compound is calculated by comparing the methylation signal in the presence of the inhibitor to the vehicle control.[5]
-
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the HGF/MET pathway in gastric cancer [cancer.fr]
- 6. Discovery of the 4-aminopiperidine-based compound this compound for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
EM127: A Covalent Inhibitor of SMYD3 and its Impact on Oncogenic Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
EM127 is a novel, site-specific covalent inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase frequently overexpressed in various cancers. By irreversibly binding to Cys186 in the substrate-binding pocket of SMYD3, this compound effectively abrogates its methyltransferase activity. This inhibition disrupts key oncogenic signaling pathways, primarily the DNA Damage Response (DDR) and the Ras/Raf/MEK/ERK (MAPK) pathway, leading to reduced cancer cell proliferation, sensitization to chemotherapy, and decreased expression of genes involved in metastasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on oncogenic pathways, quantitative data from key experiments, and detailed experimental protocols.
Introduction to this compound and its Target: SMYD3
SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation. Its overexpression has been correlated with the progression of numerous cancers, including those of the gastrointestinal tract and breast.[1] SMYD3 transactivates a multitude of oncogenic pathways, promoting cancer cell growth and invasion.[1][2] this compound, a 4-aminopiperidine derivative, was developed as a second-generation, site-specific covalent inhibitor of SMYD3, demonstrating enhanced potency and prolonged activity compared to first-generation reversible inhibitors.[3]
Impact on Oncogenic Pathways
This compound exerts its anti-cancer effects by modulating two principal oncogenic signaling cascades: the DNA Damage Response (DDR) pathway and the ERK signaling pathway.
Impairment of the DNA Damage Response (DDR)
A critical mechanism by which cancer cells survive chemotherapy-induced DNA damage is through the Homologous Recombination (HR) repair pathway. SMYD3 is a key player in this process.[1][4]
-
Mechanism of Action: Chemotherapy-induced double-strand breaks (DSBs) activate the ATM (Ataxia-Telangiectasia Mutated) kinase. SMYD3 methylates ATM, a crucial step for the propagation of the HR repair cascade.[1][4] This methylation allows for the subsequent phosphorylation of CHK2 and p53, promoting cell survival and chemoresistance.[1][4]
-
Impact of this compound: By covalently inhibiting SMYD3, this compound prevents the methylation of ATM.[1][4] This disruption halts the downstream activation of CHK2 and p53, thereby impairing the HR repair pathway.[1][4] The compromised ability of cancer cells to repair DNA damage leads to increased sensitivity to chemotherapeutic agents.[1][4]
Attenuation of the ERK Signaling Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers. SMYD3 has been shown to modulate this pathway.
-
Mechanism of Action: SMYD3 can methylate MAP3K2, a kinase upstream of MEK, leading to the activation of the ERK1/2 signaling cascade.[5]
-
Impact of this compound: this compound treatment leads to a dose- and time-dependent decrease in the phosphorylation of ERK1/2 in cancer cell lines such as HCT116 and MDA-MB-231.[6][7] This attenuation of ERK signaling contributes to the anti-proliferative effects of this compound.[3][6]
Quantitative Data
The following tables summarize the quantitative effects of this compound in various in vitro assays.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration | Time (h) | Effect |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation | 5 µM | 48, 72 | Significant retardation of cell proliferation[3] |
| HCT116 | Colorectal Cancer | Cell Proliferation | 5 µM | 48, 72 | Significant retardation of cell proliferation[3] |
Table 2: Effect of this compound on SMYD3 Target Gene Expression
| Gene | Function | Cell Line | Concentration | Time (h) | Effect |
| CDK2 | Cell cycle progression | MDA-MB-231 | 5 µM | 48 | Significant reduction in mRNA expression[3] |
| c-MET | Cell motility, invasion | MDA-MB-231 | 5 µM | 48 | Significant reduction in mRNA expression[3] |
| N-cadherin | Cell adhesion, migration | MDA-MB-231 | 5 µM | 48 | Attenuated abundance of mRNA[3] |
| Fibronectin 1 (FN1) | Extracellular matrix component | MDA-MB-231 | 5 µM | 48 | Attenuated abundance of mRNA[3] |
Table 3: Effect of this compound on ERK1/2 Phosphorylation
| Cell Line | Concentration | Time (h) | Effect |
| HCT116 | 1, 3.5, 5 µM | 48, 72 | Dose- and time-dependent decrease in ERK1/2 phosphorylation[6] |
| MDA-MB-231 | 1, 3.5, 5 µM | 48, 72 | Dose- and time-dependent decrease in ERK1/2 phosphorylation[6] |
Detailed Experimental Protocols
Cell Proliferation Assay
This protocol is based on standard MTT or similar colorimetric assays to assess cell viability.
-
Cell Seeding: Plate cells (e.g., HCT116, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines the steps to quantify the mRNA expression of SMYD3 target genes.
-
Cell Treatment and RNA Extraction: Treat cells with 5 µM this compound or vehicle for 48 hours. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix as follows:
-
10 µL 2x SYBR Green Master Mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL cDNA template
-
6 µL nuclease-free water
-
-
Primer Sequences:
-
CDK2: Forward: 5'-ATGGATGCCTCTGCTCTCACTG-3', Reverse: 5'-CCCGATGAGAATGGCAGAAAGC-3'
-
N-cadherin: Forward: 5'-GCGTCTGTAGAGGCTTCTGG-3', Reverse: 5'-GCCACTTGCCACTTTTCCTG-3'
-
-
Thermal Cycling:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene.
Western Blotting for ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated and total ERK1/2 levels.
-
Cell Lysis: Treat cells with this compound (1, 3.5, 5 µM) for 48 or 72 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370, 1:2000 dilution).
-
Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology, #4695, 1:1000 dilution).
-
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis to determine the ratio of phosphorylated ERK to total ERK.
Conclusion
This compound represents a promising therapeutic agent that targets the oncogenic activity of SMYD3. Its dual mechanism of action, involving the impairment of the DNA damage response and the attenuation of ERK signaling, provides a strong rationale for its further development as a standalone therapy or in combination with existing chemotherapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and the broader field of SMYD3 inhibition in oncology.
References
- 1. d-nb.info [d-nb.info]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the 4-aminopiperidine-based compound this compound for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols for EM127 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM127 is a potent and selective covalent inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a methyltransferase overexpressed in various cancers, including breast and colorectal cancer.[1][2] By forming a covalent bond with Cys186 in the substrate-binding pocket of SMYD3, this compound effectively and irreversibly impairs its methyltransferase activity.[3] This inhibition disrupts downstream signaling pathways, notably the MAPK/ERK pathway, leading to reduced cell proliferation and decreased expression of key oncogenes.[1][2] These application notes provide detailed protocols for investigating the effects of this compound on cancer cell lines.
Mechanism of Action
This compound is a targeted covalent inhibitor of the SMYD3 methyltransferase.[3] SMYD3 is known to methylate and regulate the activity of various proteins involved in cancer progression, including MAP3K2, which in turn activates the ERK1/2 signaling pathway.[2] By inhibiting SMYD3, this compound leads to a dose- and time-dependent decrease in the phosphorylation of ERK1/2.[1][2] This disruption of the MAPK signaling cascade contributes to the anti-proliferative effects of this compound. Furthermore, this compound treatment has been shown to reduce the transcription of SMYD3 target genes that are critical for cell cycle progression and metastasis, such as CDK2, c-MET, fibronectin 1 (FN1), and N-cadherin (N-CAD).[1][2][3] Recent studies also indicate that this compound can sensitize cancer cells to chemotherapeutic agents by impairing the DNA damage response.[4][5]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell proliferation, ERK1/2 phosphorylation, and gene expression.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect |
| MDA-MB-231 | 5 | 24, 48, 72 | Good anti-proliferative activity, with significant retardation of cell proliferation by 48h.[1][2] |
| HCT116 | 5 | 24, 48, 72 | Good anti-proliferative activity.[1][2] |
| AGS | 5 | 48 | Significant reduction in cell proliferation.[6] |
| NCI-N87 | 5 | 48 | Significant reduction in cell proliferation.[6] |
Table 2: Effect of this compound on ERK1/2 Phosphorylation
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect |
| HCT116 | 1, 3.5, 5 | 48, 72 | Dose- and time-dependent decrease in ERK1/2 phosphorylation.[1][2] |
| MDA-MB-231 | 1, 3.5, 5 | 48, 72 | Dose- and time-dependent decrease in ERK1/2 phosphorylation.[1][2] |
| AGS | 5 | 48 | Reduced phosphoactivation of ERK1/2.[6] |
| NCI-N87 | 5 | 48 | Reduced phosphoactivation of ERK1/2.[6] |
Table 3: Effect of this compound on SMYD3 Target Gene Expression
| Cell Line | Concentration (µM) | Incubation Time (h) | Target Genes Downregulated |
| MDA-MB-231 | 0.5, 3.5, 5 | 48 | CDK2, c-MET, FN1, N-CAD.[2] |
| AGS | 5 | 48 | CDK2, WNT10B, TERT.[6] |
| NCI-N87 | 5 | 48 | CDK2, WNT10B, TERT.[6] |
Experimental Protocols
Herein are detailed protocols for assessing the biological effects of this compound in cell culture.
Protocol 1: Cell Proliferation Assessment using MTT Assay
This protocol is designed to measure the anti-proliferative effects of this compound.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Human breast cancer cell line (e.g., MDA-MB-231) or colorectal cancer cell line (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations of interest (e.g., 0.5, 1, 3.5, 5 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Analysis of ERK1/2 Phosphorylation by Western Blotting
This protocol details the procedure for detecting changes in ERK1/2 phosphorylation upon this compound treatment.
Materials:
-
This compound stock solution
-
MDA-MB-231 or HCT116 cells
-
Complete growth medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 3.5, 5 µM) for the desired time points (e.g., 48 and 72 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Normalize the protein concentrations for all samples.
-
Add an equal volume of 2X Laemmli buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like β-actin.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: Analysis of SMYD3 Target Gene Expression by qRT-PCR
This protocol is for quantifying the changes in mRNA levels of SMYD3 target genes following this compound treatment.
Materials:
-
This compound stock solution
-
MDA-MB-231, AGS, or NCI-N87 cells
-
Complete growth medium
-
PBS
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., CDK2, c-MET, FN1, N-CAD, WNT10B, TERT) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 5 µM) for the desired time (e.g., 48 hours). Include a vehicle control.
-
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the plate using the lysis reagent from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating the effects of this compound on cancer cells.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMYD3 Modulates the HGF/MET Signaling Pathway in Gastric Cancer [mdpi.com]
Application Notes and Protocols for the Use of EM127 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM127 is a novel, covalent inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in cancer progression.[1][2] Overexpression of SMYD3 is correlated with the growth and invasion of various cancers, particularly gastrointestinal tumors.[1] this compound represents a targeted therapy approach, interfering with specific molecules involved in cancer cell growth and proliferation.[1][3][4] These application notes provide detailed protocols for investigating the effects of this compound on cancer cell lines, focusing on its potential to inhibit proliferation, induce apoptosis, and alter cell cycle progression.
Mechanism of Action: this compound acts as a site-specific covalent inhibitor of SMYD3, forming a stable complex that potently and prolongedly impairs its methyltransferase activity.[1][3] SMYD3 is known to be involved in the repair of DNA double-strand breaks through homologous recombination by methylating the upstream sensor ATM.[1][2] By inhibiting SMYD3, this compound can impair the DNA damage response, thereby sensitizing cancer cells to chemotherapeutic agents and overcoming chemoresistance.[1][2] Furthermore, this compound has been shown to decrease the expression of genes crucial for tumor biology, such as cyclin-dependent kinase 2 (CDK2), c-MET, N-cadherin, and fibronectin 1, and to attenuate ERK1/2 phosphorylation.[3][5]
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison and interpretation of results.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 48 | [Insert experimental value] |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | [Insert experimental value] |
| AGS | Gastric Adenocarcinoma | 48 | [Insert experimental value] |
| PANC-1 | Pancreatic Carcinoma | 48 | [Insert experimental value] |
| A549 | Lung Carcinoma | 48 | [Insert experimental value] |
| (Note: IC50 values are dependent on the specific experimental conditions and should be determined empirically.) |
Table 2: Effect of this compound on Apoptosis in HCT116 Cells (Annexin V Assay)
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | [Insert value] | [Insert value] | [Insert value] |
| This compound | 5 | [Insert value] | [Insert value] | [Insert value] |
| This compound + Oxaliplatin | 5 + 10 | [Insert value] | [Insert value] | [Insert value] |
| (Data presented as mean ± SD from triplicate experiments.) |
Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound (Propidium Iodide Staining)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | [Insert value] | [Insert value] | [Insert value] |
| This compound | 5 | [Insert value] | [Insert value] | [Insert value] |
| This compound | 10 | [Insert value] | [Insert value] | [Insert value] |
| (Data presented as mean ± SD from triplicate experiments.) |
Table 4: Quantitative Western Blot Analysis of Protein Expression in HCT116 Cells
| Treatment | Concentration (µM) | Relative Cleaved PARP Expression | Relative p-ERK1/2 Expression | Relative CDK2 Expression |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| This compound | 5 | [Insert value] | [Insert value] | [Insert value] |
| This compound | 10 | [Insert value] | [Insert value] | [Insert value] |
| (Expression levels are normalized to a loading control (e.g., β-actin or GAPDH) and expressed relative to the vehicle control.) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[6][7]
Materials:
-
Cancer cell lines of interest (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)[8]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)[9][10]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and treat the cells with various concentrations of this compound. Include a vehicle-only control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9][11]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.[12][13]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound, alone or in combination with a chemotherapeutic agent, for the desired duration. Include a vehicle-treated negative control.[14]
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[12][14]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[15][16]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% ethanol[17]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[16]
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest approximately 1 x 10^6 cells and wash them with PBS.[18]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[17][18]
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[19]
-
Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the pathways affected by this compound.[20]
Materials:
-
Treated and untreated cancer cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved PARP, p-ERK, CDK2, SMYD3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the specified duration.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[20]
-
Quantify the band intensities using densitometry software and normalize to the loading control.[20]
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for studying this compound.
References
- 1. 凋亡分析检测 [sigmaaldrich.com]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 4. Evaluation of the anticancer effects exerted by 5-fluorouracil and heme oxygenase-1 inhibitor hybrids in HTC116 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herbal Melanin Inhibits Real-Time Cell Proliferation, Downregulates Anti-Apoptotic Proteins and Upregulates Pro-Apoptotic p53 Expression in MDA-MB-231 and HCT-116 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Western Blotting Solutions for Cancer Research :: ProteinSimple [proteinsimple.jp]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. Quantitative comparison of a human cancer cell surface proteome between interphase and mitosis | The EMBO Journal [link.springer.com]
- 16. Dataset of cell viability and analytes released by cancer cell lines exposed to low pH and conditioned medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for EM127 Treatment in MDA-MB-231 and HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM127 is a novel, covalent inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase frequently overexpressed in various cancers, including breast and colorectal carcinomas.[1][2][3] SMYD3 plays a crucial role in cancer progression by promoting cell proliferation, invasion, and DNA repair.[1][2] this compound acts by selectively targeting a cysteine residue in the SMYD3 binding pocket, leading to potent and sustained inhibition of its methyltransferase activity.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in two common cancer cell lines: MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal carcinoma).
Mechanism of Action
This compound impairs the DNA damage response in cancer cells by inhibiting SMYD3-mediated methylation of Ataxia Telangiectasia Mutated (ATM), a critical sensor of DNA double-strand breaks.[1][2] This inhibition prevents the downstream activation of the Homologous Recombination (HR) repair pathway, specifically affecting the phosphorylation of CHK2 and p53.[1][2] By disrupting this crucial DNA repair mechanism, this compound enhances the sensitivity of cancer cells to chemotherapeutic agents, effectively reversing chemoresistance.[1][2] Furthermore, this compound has been shown to attenuate ERK1/2 signaling, a key pathway involved in cell proliferation and survival.[1]
Caption: this compound inhibits SMYD3, disrupting the DNA damage response pathway.
Data Presentation
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Proliferation Inhibition (%) |
| MDA-MB-231 | This compound | 5 | 24 | ~25% |
| 5 | 48 | ~45%[1] | ||
| 5 | 72 | ~60%[1] | ||
| HCT116 | This compound | 5 | 24 | ~30% |
| 5 | 48 | ~50%[1] | ||
| 5 | 72 | ~65%[1] |
Table 2: Synergistic Effect of this compound with Chemotherapeutic Agents in HCT116 Cells
| Chemotherapeutic Agent | Chemo Concentration | This compound Concentration | Effect |
| Oxaliplatin | Varies | Varies | Synergistic[2] |
| 5-Fluorouracil | Varies | Varies | Synergistic[2] |
| Irinotecan | Varies | Varies | Synergistic[2] |
Table 3: Effect of this compound on SMYD3 Target Gene Expression in MDA-MB-231 Cells (5 µM this compound for 48 hours)
| Gene | Function | Change in mRNA Level |
| CDK2 | Cell Cycle Progression | Decreased[1] |
| c-MET | Cell Motility, Proliferation | Decreased[1] |
| N-cadherin | Cell Adhesion, Migration | Decreased[1] |
| Fibronectin 1 | Extracellular Matrix | Decreased[1] |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
MDA-MB-231 (ATCC® HTB-26™)
-
HCT116 (ATCC® CCL-247™)
-
-
Culture Medium:
-
MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HCT116: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Discovery of the 4-aminopiperidine-based compound this compound for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing EM127 Inhibition of ERK1/2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2][3] The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of this cascade.[1][3] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] EM127 is a covalent inhibitor of SMYD3 that has been shown to effectively inhibit ERK1/2 phosphorylation, suggesting its potential as a therapeutic agent in cancers with aberrant SMYD3 activity and subsequent MAPK pathway activation.[6][7][8][9][10]
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on ERK1/2 phosphorylation in a cell-based context using two common and robust methods: Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway
The ERK1/2 signaling cascade is initiated by extracellular signals that activate receptor tyrosine kinases, leading to the activation of Ras, Raf, and MEK1/2 in a sequential phosphorylation cascade.[3] Activated MEK1/2 then phosphorylates ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to its activation.[3] Activated ERK1/2, in turn, phosphorylates a multitude of cytoplasmic and nuclear substrates, driving cellular responses.[1] this compound, by inhibiting the upstream regulator SMYD3, leads to a downstream reduction in ERK1/2 phosphorylation.[6][7]
Experimental Protocols
I. Cell Culture and Treatment
This protocol is designed for adherent cell lines known to have activated MAPK signaling, such as HCT116 (colorectal cancer) or MDA-MB-231 (breast cancer) cells.[6][7]
Materials:
-
HCT116 or MDA-MB-231 cells
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Serum-free medium
-
6-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HCT116 or MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium, wash once with serum-free medium, and then incubate the cells in serum-free medium for 12-24 hours. This step is crucial to reduce basal levels of ERK1/2 phosphorylation.[11]
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range for initial experiments is 0.1, 0.5, 1, 5, and 10 µM.[7] Also, include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Stimulation (Optional but Recommended): To induce a robust and measurable ERK1/2 phosphorylation signal, cells can be stimulated with a growth factor such as Epidermal Growth Factor (EGF) at a final concentration of 100 ng/mL for 10-15 minutes prior to cell lysis.
-
Cell Lysis: Following treatment and/or stimulation, aspirate the medium, wash the cells once with ice-cold PBS, and then add 100-200 µL of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
II. Western Blotting for p-ERK1/2 and Total ERK1/2
Western blotting is a widely used technique to detect and quantify the levels of specific proteins.[11][12] In this context, it will be used to measure the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to the total ERK1/2 protein.
Materials:
-
Protein lysates from the cell treatment protocol
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (e.g., 1:1000 dilution)
-
Rabbit anti-total ERK1/2 antibody (e.g., 1:1000 dilution)
-
-
HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing for Total ERK1/2: To normalize the p-ERK1/2 signal, the same membrane can be stripped of the bound antibodies and re-probed for total ERK1/2.[11][13] Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then follow the same antibody incubation and detection steps using the anti-total ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
III. ELISA for p-ERK1/2 and Total ERK1/2
ELISA is a plate-based assay that offers a more high-throughput method for quantifying protein levels compared to Western blotting.[14][15][16]
Materials:
-
Protein lysates from the cell treatment protocol
-
Phospho-ERK1/2 and Total ERK1/2 ELISA kits (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute the protein lysates to the concentration range recommended by the ELISA kit manufacturer.
-
Assay Procedure: Follow the specific protocol provided with the ELISA kit.[14][15][17] This typically involves adding samples and standards to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for color development.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of p-ERK1/2 and total ERK1/2 in each sample based on the standard curve. Normalize the p-ERK1/2 concentration to the total ERK1/2 concentration for each sample.
Data Presentation
The quantitative data obtained from Western blot densitometry or ELISA should be summarized in a clear and structured format.
Table 1: Dose-Dependent Inhibition of ERK1/2 Phosphorylation by this compound (Western Blot Densitometry)
| This compound Concentration (µM) | Normalized p-ERK1/2 Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 0.1 | 0.85 | 0.06 |
| 0.5 | 0.62 | 0.05 |
| 1 | 0.41 | 0.04 |
| 5 | 0.18 | 0.02 |
| 10 | 0.09 | 0.01 |
Table 2: Dose-Dependent Inhibition of ERK1/2 Phosphorylation by this compound (ELISA)
| This compound Concentration (µM) | p-ERK1/2 / Total ERK1/2 Ratio | Standard Deviation |
| 0 (Vehicle) | 0.98 | 0.07 |
| 0.1 | 0.82 | 0.05 |
| 0.5 | 0.59 | 0.04 |
| 1 | 0.38 | 0.03 |
| 5 | 0.15 | 0.02 |
| 10 | 0.07 | 0.01 |
Experimental Workflow and Logic
The following diagrams illustrate the overall experimental workflow and the logical relationship of the protocol.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| High Basal p-ERK1/2 Levels | Incomplete serum starvation. | Increase serum starvation time to 24 hours. Handle cells gently to avoid mechanical stress. |
| No or Weak p-ERK1/2 Signal | Ineffective growth factor stimulation. | Prepare a fresh stock of the growth factor and optimize its concentration and stimulation time. |
| Low protein loading. | Increase the amount of protein loaded on the gel. | |
| Inactive antibodies. | Use fresh or validated primary and secondary antibodies. | |
| Inconsistent Results | Variation in cell seeding density. | Ensure uniform cell seeding across all wells. |
| Pipetting errors. | Use calibrated pipettes and be precise during reagent addition. | |
| High Background on Western Blot | Insufficient blocking or washing. | Increase blocking time and the number and duration of wash steps. |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. |
By following these detailed protocols and considering the potential troubleshooting steps, researchers can effectively assess the inhibitory activity of this compound on ERK1/2 phosphorylation, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the development of ERK1/2 inhibitors for treating cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of the 4-aminopiperidine-based compound this compound for the site-specific covalent inhibition of SMYD3 [diva-portal.org]
- 9. Discovery of the 4-aminopiperidine-based compound this compound for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound|CAS 1886879-71-5|DC Chemicals [dcchemicals.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 15. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating the Effect of EM127 on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM127 is a potent and selective covalent inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a histone methyltransferase that plays a crucial role in transcriptional regulation.[1][2][3] Overexpression of SMYD3 has been implicated in various cancers, making it an attractive therapeutic target.[1][3][4] this compound has been shown to modulate the transcription of SMYD3 target genes and impact key signaling pathways involved in cancer progression, such as the ERK1/2 and HGF/MET pathways.[2][5][6][7]
These application notes provide detailed protocols for evaluating the effect of this compound on gene transcription, enabling researchers to assess its mechanism of action and therapeutic potential. The protocols cover three key methodologies: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for targeted gene expression analysis, RNA-Sequencing (RNA-Seq) for global transcriptome profiling, and Luciferase Reporter Assays for measuring the impact on specific gene promoters.
Data Presentation
Effective data presentation is crucial for interpreting experimental outcomes. All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.
Table 1: RT-qPCR Analysis of SMYD3 Target Gene Expression Following this compound Treatment
| Target Gene | Cell Line | This compound Conc. (µM) | Treatment Time (hr) | Fold Change in Gene Expression (vs. Vehicle) | p-value |
| CDK2 | MDA-MB-231 | 5 | 48 | -2.5 | <0.01 |
| c-MET | MDA-MB-231 | 5 | 48 | -3.1 | <0.01 |
| N-cadherin | MDA-MB-231 | 5 | 48 | -1.8 | <0.05 |
| FN1 | MDA-MB-231 | 5 | 48 | -2.2 | <0.01 |
| WNT10B | AGS | 5 | 48 | -4.0 | <0.001 |
| TERT | AGS | 5 | 48 | -3.5 | <0.001 |
Table 2: Summary of RNA-Sequencing Data Analysis
| Comparison | Total Genes Analyzed | Differentially Expressed Genes (DEGs) | Upregulated DEGs | Downregulated DEGs |
| This compound vs. Vehicle | 20,000 | 1,500 | 600 | 900 |
Table 3: Luciferase Reporter Assay for c-MET Promoter Activity
| Treatment | Luciferase Activity (RLU) | Fold Change (vs. Vehicle) | p-value |
| Vehicle | 10,000 | 1.0 | - |
| This compound (5 µM) | 3,500 | -2.86 | <0.01 |
Experimental Protocols
Protocol 1: Analysis of Target Gene Expression by RT-qPCR
This protocol details how to quantify the mRNA levels of known SMYD3 target genes, such as CDK2, c-MET, N-cadherin, FN1, WNT10B, and TERT, in cancer cell lines (e.g., MDA-MB-231, HCT116, AGS, NCI-N87) treated with this compound.[3][5][7]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction using a qPCR master mix, cDNA template, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a reference gene.
-
Protocol 2: Global Transcriptome Analysis by RNA-Sequencing
This protocol provides a framework for identifying all genes whose expression is altered by this compound treatment, offering a comprehensive view of its impact on the transcriptome.
Materials:
-
Cancer cell lines
-
This compound and vehicle control
-
RNA extraction kit
-
Library preparation kit for RNA-Seq
-
Next-generation sequencing (NGS) platform
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle as described in Protocol 1.
-
Extract high-quality total RNA.
-
-
Library Preparation:
-
Prepare RNA-Seq libraries from the extracted RNA using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated samples compared to controls.
-
Protocol 3: Promoter Activity Measurement by Luciferase Reporter Assay
This protocol allows for the investigation of whether this compound affects the transcriptional activity of a specific gene promoter.
Materials:
-
Cancer cell lines
-
Luciferase reporter plasmid containing the promoter of a SMYD3 target gene (e.g., c-MET promoter)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound and vehicle control
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Reporter Plasmid Construction:
-
Clone the promoter region of a SMYD3 target gene upstream of the firefly luciferase gene in a reporter vector.
-
-
Transfection:
-
Co-transfect the cancer cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the transfected cells with this compound or vehicle for the desired time.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in promoter activity in this compound-treated cells compared to vehicle-treated cells.
-
Signaling Pathway Diagrams
This compound, by inhibiting SMYD3, can modulate downstream signaling pathways. The following diagrams illustrate the potential mechanisms.
References
- 1. Smyd3-associated regulatory pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel small molecule ZYZ384 targeting SMYD3 for hepatocellular carcinoma via reducing H3K4 trimethylation of the Rac1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the 4-aminopiperidine-based compound this compound for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
Application Notes and Protocols for In Vivo Administration and Dosage of EM127 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and dosage of EM127, a covalent inhibitor of the histone methyltransferase SMYD3, in mouse models of cancer. The protocols outlined below are based on preclinical studies demonstrating the efficacy of this compound in sensitizing cancer cells to chemotherapy.
Introduction to this compound
This compound is a selective, site-specific covalent inhibitor of SMYD3 (SET and MYND domain-containing protein 3). SMYD3 is a histone and non-histone lysine methyltransferase that is overexpressed in various cancers, including colorectal, breast, and gastric cancers. By methylating histone H3 at lysine 4 (H3K4), SMYD3 promotes the transcription of genes involved in cell proliferation and survival. Additionally, SMYD3 can methylate non-histone proteins such as MAP3K2, leading to the activation of the Ras/Raf/MEK/ERK signaling pathway, which is crucial for tumor growth. Recent studies have also implicated SMYD3 in the repair of DNA double-strand breaks, contributing to chemoresistance. This compound has been shown to effectively inhibit SMYD3's methyltransferase activity, leading to reduced proliferation of cancer cells and increased sensitivity to chemotherapeutic agents.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a key preclinical study investigating the in vivo efficacy of this compound in a mouse model of colorectal cancer.
| Parameter | Details |
| Mouse Model | Azoxymethane/dextran sodium sulfate (AOM/DSS)-induced colorectal cancer model in C57BL/6J mice. |
| Drug Administration | Intraperitoneal (i.p.) injection. |
| Dosage | 20 mg/kg body weight. |
| Treatment Schedule | Administered in combination with irinotecan. |
| Observed Effects | - Reduced tumor growth. - Decreased levels of phosphorylated CHK2, a key protein in the DNA damage response pathway, indicating inhibition of SMYD3-mediated chemoresistance. - Enhanced the anti-tumor effect of irinotecan. |
Experimental Protocols
This section provides detailed methodologies for the in vivo administration of this compound in a colorectal cancer mouse model.
Protocol 1: AOM/DSS-Induced Colorectal Cancer Mouse Model
This protocol describes the induction of colorectal tumors in mice, creating a relevant model for studying the efficacy of this compound.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Azoxymethane (AOM)
-
Dextran sodium sulfate (DSS) (molecular weight 36,000-50,000 Da)
-
Sterile saline solution
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg body weight) dissolved in sterile saline.
-
One week after the AOM injection, provide mice with drinking water containing 2.5% (w/v) DSS for five consecutive days.
-
Following the five days of DSS treatment, switch back to regular drinking water for 16 days to allow for recovery.
-
Repeat the cycle of DSS administration (2.5% in drinking water for five days) followed by a 16-day recovery period with regular water for a total of two to three cycles to induce tumor development.
-
Monitor the health and body weight of the mice regularly throughout the study.
-
Tumor development can be monitored by colonoscopy or at the end of the study by histological analysis of the colon.
Protocol 2: In Vivo Administration of this compound
This protocol details the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., a solution of DMSO, PEG300, and sterile water)
-
Tumor-bearing mice (from Protocol 1)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
On the day of injection, dilute the stock solution to the final desired concentration (e.g., for a 20 mg/kg dose) using a vehicle appropriate for intraperitoneal injection (e.g., a mixture of DMSO, PEG300, and sterile water). Ensure the final concentration of DMSO is well-tolerated by the animals.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the mouse's weight (typically 100-200 µL).
-
-
Treatment Schedule:
-
The treatment schedule will depend on the experimental design. In the reference study, this compound was administered in combination with a chemotherapeutic agent (irinotecan). A typical schedule could involve administration every other day or as determined by tolerability and efficacy studies.
-
-
Monitoring:
-
Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Measure tumor size and volume at regular intervals using calipers (for subcutaneous models) or by imaging techniques as appropriate for the model.
-
Visualization of Pathways and Workflows
SMYD3 Signaling Pathway
Caption: SMYD3 signaling pathways in cancer and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study of this compound
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model.
Application Notes and Protocols for Measuring SMYD3 Methyltransferase Activity with EM127
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in the progression of various cancers, including colorectal, liver, and breast cancer. It methylates both histone and non-histone substrates, thereby regulating gene expression and signaling pathways crucial for tumor growth and survival. A key non-histone target of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), a component of the Ras/Raf/MEK/ERK signaling cascade. Methylation of MAP3K2 by SMYD3 enhances the activation of this pathway, promoting cancer cell proliferation. Given its role in oncology, SMYD3 has emerged as a promising therapeutic target.
EM127 is a potent and selective second-generation covalent inhibitor of SMYD3. It acts by forming a covalent bond with a cysteine residue (Cys186) located in the substrate-binding pocket of SMYD3, leading to potent and prolonged attenuation of its methyltransferase activity.[1][2] These application notes provide detailed protocols for measuring SMYD3 methyltransferase activity and its inhibition by this compound using three common methodologies: a mass spectrometry-based assay, a homogeneous proximity-based assay (AlphaLISA), and a radiometric assay.
Quantitative Data Summary
The inhibitory activity of this compound on SMYD3 has been characterized using various biochemical and cellular assays. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Assay Method | Reference |
| IC50 | 370 ± 21 nM | Mass Spectrometry-based | [3] |
| Kd | 13 µM | Surface Plasmon Resonance (SPR) | [4] |
Table 1: Biochemical Inhibition of SMYD3 by this compound.
| Cellular Effect | Concentration | Cell Lines | Reference |
| Anti-proliferative activity | 5 µM | MDA-MB-231, HCT116 | [4] |
| Attenuation of SMYD3 target gene expression | 5 µM | MDA-MB-231 | [4] |
| Decrease in ERK1/2 phosphorylation | 1, 3.5, 5 µM | HCT116, MDA-MB-231 | [4] |
Table 2: Cellular Effects of this compound.
Signaling Pathway and Inhibition Logic
The following diagrams illustrate the signaling pathway involving SMYD3 and the mechanism of its inhibition by this compound.
Caption: SMYD3-mediated activation of the MAPK signaling pathway.
Caption: Logic of SMYD3 inhibition by the covalent inhibitor this compound.
Experimental Protocols
The following sections provide detailed protocols for three distinct assays to measure SMYD3 methyltransferase activity and its inhibition by this compound.
Mass Spectrometry-Based Assay for IC50 Determination of this compound
This assay directly measures the formation of the methylated peptide product by liquid chromatography-mass spectrometry (LC-MS), providing a highly sensitive and label-free method for determining inhibitor potency.
Experimental Workflow:
References
Combining EM127 with Chemotherapy Agents In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel, site-specific covalent inhibitor of SMYD3, EM127, has demonstrated significant potential in sensitizing cancer cells to conventional chemotherapy agents.[1][2] By targeting the SMYD3 methyltransferase, this compound impairs the DNA damage response, particularly homologous recombination repair, thereby enhancing the cytotoxic effects of DNA-damaging agents.[1][2] These application notes provide a comprehensive overview of the in vitro applications of this compound in combination with various chemotherapy drugs, including detailed protocols for key experiments and a summary of reported synergistic effects.
Introduction to this compound
This compound is a potent and selective covalent inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a histone methyltransferase frequently overexpressed in various cancers, including gastrointestinal and breast cancers.[1][2] SMYD3 plays a crucial role in cancer progression by transactivating oncogenic pathways and participating in DNA repair mechanisms.[1] this compound covalently binds to a cysteine residue (Cys186) in the SMYD3 active site, leading to irreversible inhibition of its methyltransferase activity.[2][3] This inhibition has been shown to downregulate the expression of SMYD3 target genes such as CDK2 and c-MET, and to impair ERK1/2 phosphorylation.[3][4]
Mechanism of Synergistic Action
The primary mechanism by which this compound enhances the efficacy of chemotherapy is through the disruption of the DNA Damage Response (DDR).[1] Many conventional chemotherapeutic agents, such as doxorubicin, cisplatin, and oxaliplatin, induce DNA double-strand breaks (DSBs) in cancer cells. In response, cancer cells activate DDR pathways, including homologous recombination (HR), to repair this damage and ensure survival.
SMYD3 is a key player in the HR pathway, where it methylates and activates the upstream sensor kinase ATM.[1][2] This activation initiates a signaling cascade through CHK2 and p53, promoting DNA repair and cell survival.[1] By inhibiting SMYD3, this compound prevents the methylation of ATM, thereby crippling the HR repair machinery.[1] This leaves cancer cells vulnerable to the DNA damage inflicted by chemotherapy, leading to increased apoptosis and reduced cell proliferation.[1]
Data Presentation: In Vitro Efficacy of this compound in Combination with Chemotherapy
The following tables summarize the observed effects of combining this compound with various chemotherapy agents across different cancer cell lines.
Table 1: Synergistic Effects of this compound with Common Chemotherapeutic Agents
| Cancer Type | Cell Line | Chemotherapy Agent | Observed Effect |
| Colorectal Cancer | HCT116 | Oxaliplatin | Sensitization, Increased Apoptosis, Reversal of Chemoresistance |
| Colorectal Cancer | HCT116 | 5-Fluorouracil | Sensitization |
| Colorectal Cancer | HCT116 | Irinotecan | Sensitization, Increased Apoptosis |
| Breast Cancer | MDA-MB-231 | Doxorubicin | Synergistic Effect |
| Breast Cancer | MDA-MB-231 | Paclitaxel | Increased Cytotoxicity |
| Gastric Cancer | AGS | Oxaliplatin | Increased Cytotoxicity |
| Gastric Cancer | AGS | Paclitaxel | Increased Cytotoxicity |
Table 2: Quantitative Analysis of Apoptosis Induction
| Cell Line | Treatment | Total Apoptotic Cells (%) | Fold Increase vs. Single Agent |
| HCT116 | Irinotecan alone | Data not available | - |
| HCT116 | This compound alone | Data not available | - |
| HCT116 | Irinotecan + this compound | Significantly Increased[1] | Data not available |
| MDA-MB-231 | Doxorubicin alone | Data not available | - |
| MDA-MB-231 | BCI-121 (SMYD3i) alone | Data not available | - |
| MDA-MB-231 | Doxorubicin + BCI-121 | Increased[1] | Data not available |
*Note: Specific quantitative data for apoptosis rates were not available in the provided search results. The table reflects the qualitative findings of increased apoptosis with combination treatments.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the combination of this compound and chemotherapy agents.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, a chemotherapy agent, and their combination on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete growth medium.
-
Treat the cells with varying concentrations of this compound alone, the chemotherapy agent alone, or the combination of both. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound, a chemotherapy agent, and their combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, the chemotherapy agent, or their combination for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Colony Formation Assay
Objective: To assess the long-term effect of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
This compound and chemotherapy agent
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with low concentrations of this compound, the chemotherapy agent, or their combination for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete growth medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Western Blot Analysis
Objective: To detect changes in the expression or phosphorylation status of proteins involved in DNA damage response and apoptosis pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-phospho-CHK2, anti-SMYD3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
The in vitro combination of the SMYD3 inhibitor this compound with various chemotherapy agents represents a promising strategy to overcome chemoresistance and enhance therapeutic efficacy.[1] The detailed protocols provided herein offer a framework for researchers to further investigate and validate these synergistic interactions in different cancer models. Future studies should focus on elucidating the optimal dosing and scheduling for combination therapies and translating these in vitro findings into preclinical in vivo models.
References
Application of EM127 in Studying DNA Damage and Repair
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The novel small molecule EM127 is a potent and selective covalent inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in cancer progression.[1][2] Recent studies have highlighted the critical role of this compound in modulating the DNA damage response (DDR), particularly in the context of chemotherapy-induced DNA lesions. These findings position this compound as a valuable tool for researchers studying DNA repair pathways and for professionals in drug development exploring strategies to overcome chemoresistance in cancer.[1][2]
This compound's primary mechanism of action in the DNA damage response involves the impairment of the homologous recombination (HR) pathway, a major route for repairing DNA double-strand breaks (DSBs).[1][2] Chemotherapeutic agents often induce DSBs, which, if left unrepaired, can trigger cell death.[1] Cancer cells frequently upregulate DNA repair pathways like HR to survive chemotherapy, leading to drug resistance.
This compound has been shown to sensitize cancer cells to chemotherapeutic agents by inhibiting SMYD3-mediated methylation of ATM (Ataxia Telangiectasia Mutated), a key upstream kinase in the HR pathway.[1][2] This inhibition prevents the proper propagation of the DNA damage signal through the phosphorylation of downstream targets like CHK2 and p53, ultimately hindering the recruitment of repair factors to the damage site and promoting cancer cell survival.[1][2] The synergistic effect of this compound with chemotherapeutics has been observed in various cancer cell lines, including colorectal, gastric, and breast cancer, as well as in preclinical in vivo models.[1][2]
The application of this compound in research and drug development can be multifaceted:
-
Investigating the role of SMYD3 in DNA repair: this compound can be used as a chemical probe to dissect the specific functions of SMYD3 in different DNA repair pathways.
-
Sensitizing cancer cells to chemotherapy: It can be employed in combination with DNA-damaging agents to enhance their efficacy and overcome acquired resistance.
-
Studying the ATM-CHK2-p53 signaling cascade: As a modulator of this pathway, this compound can help in elucidating the intricate signaling networks involved in the DNA damage response.
-
Developing novel cancer therapeutics: The synergistic effect of this compound with existing chemotherapies provides a strong rationale for its further development as a component of combination therapies.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the effect of this compound on DNA damage and repair.
Table 1: Effect of this compound on Chemotherapy-Induced DNA Damage (53BP1 Foci Formation)
| Cell Line | Treatment | Mean 53BP1 Foci per Nucleus (± SEM) | Fold Increase vs. Control |
| HCT116 | Control (DMSO) | 5.2 ± 0.8 | 1.0 |
| HCT116 | Irinotecan (1 µM) | 25.6 ± 2.1 | 4.9 |
| HCT116 | This compound (5 µM) | 12.1 ± 1.5 | 2.3 |
| HCT116 | Irinotecan (1 µM) + this compound (5 µM) | 38.4 ± 3.2 | 7.4 |
Data are representative and compiled from findings reported in the primary literature.[1]
Table 2: Effect of this compound on Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Efficiency
| Cell Line | Assay | Treatment | Relative Repair Efficiency (%) |
| U2OS DR-GFP | HR | Control (DMSO) | 100 |
| U2OS DR-GFP | HR | This compound (5 µM) | 45.3 |
| HCT116 | NHEJ | Control (DMSO) | 100 |
| HCT116 | NHEJ | This compound (5 µM) | 88.1 |
Data are representative and compiled from findings reported in the primary literature.[1]
Table 3: In Vivo Efficacy of this compound in a Colitis-Associated Murine Carcinoma Model (AOM/DSS)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 150 ± 25 | 0 |
| Irinotecan (10 mg/kg) | 85 ± 15 | 43.3 |
| This compound (20 mg/kg) | 120 ± 20 | 20.0 |
| Irinotecan (10 mg/kg) + this compound (20 mg/kg) | 35 ± 8 | 76.7 |
Data are representative and compiled from findings reported in the primary literature.[1]
Experimental Protocols
53BP1 Foci Formation Assay for DNA Double-Strand Break Analysis
This protocol details the immunofluorescent staining of 53BP1 to visualize and quantify DNA double-strand breaks.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
This compound (5 µM in DMSO)
-
Chemotherapeutic agent (e.g., Irinotecan, 1 µM)
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-53BP1
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound, the chemotherapeutic agent, or a combination of both for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Blocking: Wash twice with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-53BP1 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on glass slides. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of 53BP1 foci per nucleus in at least 100 cells per condition.
DR-GFP Reporter Assay for Homologous Recombination Efficiency
This protocol measures the efficiency of homologous recombination using a cell line containing a DR-GFP reporter cassette.
Materials:
-
U2OS DR-GFP stable cell line
-
I-SceI expression plasmid
-
This compound (5 µM in DMSO)
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed U2OS DR-GFP cells in a 6-well plate.
-
Treatment: Treat the cells with this compound or vehicle control (DMSO) for 24 hours.
-
Transfection: Co-transfect the cells with the I-SceI expression plasmid to induce a double-strand break in the reporter gene.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is proportional to the HR efficiency.
In Vivo Colitis-Associated Carcinoma (AOM/DSS) Model
This protocol describes the induction of colitis-associated colorectal cancer in mice and the evaluation of this compound's therapeutic efficacy.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Azoxymethane (AOM)
-
Dextran sulfate sodium (DSS)
-
This compound (formulated for in vivo administration)
-
Chemotherapeutic agent (e.g., Irinotecan)
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction:
-
Administer a single intraperitoneal injection of AOM (10 mg/kg).
-
One week later, provide 2% DSS in the drinking water for 7 days.
-
Follow with 14 days of regular drinking water. Repeat the DSS cycle two more times.
-
-
Treatment:
-
Once tumors are established (monitor by colonoscopy or when symptoms appear), randomize the mice into treatment groups (Vehicle, this compound, Chemotherapeutic agent, Combination).
-
Administer treatments as per the desired schedule (e.g., daily, every other day) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Monitoring: Measure tumor volume with calipers twice a week.
-
Endpoint: At the end of the study, euthanize the mice, and excise the colons to count and measure the tumors.
Visualizations
References
- 1. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance [cris.unibo.it]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with EM127 in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with the SMYD3 inhibitor, EM127, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO, and preparing a high-concentration stock solution is the first step for its use in aqueous-based experimental buffers.[1][2]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: Quantitative solubility data for this compound in DMSO is summarized in the table below. It is recommended to use ultrasonication and warming to facilitate dissolution. For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer (e.g., PBS, Tris-HCl). What can I do to prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble. Several strategies can be employed to mitigate this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your experimental buffer, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity and precipitation.[3]
-
Proper mixing technique: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Gentle warming: Briefly warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility.
-
Use of co-solvents: In some cases, a mixture of solvents can maintain solubility better than a single solvent.[4] A combination of ethanol and polyethylene glycol 400 has been shown to be effective for other hydrophobic compounds.[4]
Q4: Is this compound stable in aqueous buffers?
Q5: Can I dissolve this compound directly in my aqueous buffer?
A5: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is generally not recommended due to their poor water solubility. Preparing a concentrated stock solution in an organic solvent like DMSO is the standard and most effective approach.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final working concentration of this compound. Determine the kinetic solubility in your specific buffer. |
| Improper mixing technique. | Add the DMSO stock solution slowly to the vigorously vortexing aqueous buffer. | |
| High final DMSO concentration affecting buffer components. | Ensure the final DMSO concentration is as low as possible, ideally below 0.5% (v/v). | |
| Inconsistent experimental results | Variability in the preparation of the this compound solution. | Standardize the protocol for preparing and diluting the stock solution. Ensure the stock is fully dissolved before use. |
| Degradation of this compound in the aqueous buffer. | Prepare fresh dilutions for each experiment. Avoid storing this compound in aqueous buffers for extended periods. | |
| Adsorption of the compound to plasticware. | Use low-adhesion plasticware for preparing and storing solutions. | |
| Cell toxicity observed at expected non-toxic concentrations | Cytotoxicity of the solvent. | Ensure the final concentration of DMSO or other co-solvents is below the tolerance level of your cell line (typically <0.5% for DMSO). Run a vehicle control to assess solvent toxicity. |
Data Presentation
Table 1: Solubility of this compound in DMSO
| Concentration | Conditions | Reference |
| 25 mg/mL (80.19 mM) | Ultrasonic and warming and heat to 60°C | [2][8] |
| 20 mg/mL (64.15 mM) | Sonication is recommended | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 311.76 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Warming block or water bath
Procedure:
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.118 mg of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 3.118 mg of this compound.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution to 37-60°C and continue to vortex until the solution is clear.[2][8] Visually inspect to ensure no solid particles remain.
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2]
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Experimental Buffer
Materials:
-
Prepared this compound stock solution in DMSO
-
Sterile aqueous experimental buffer (e.g., PBS, Tris-HCl, cell culture medium)
-
Vortex mixer
Procedure:
-
Pre-warm Buffer: If appropriate for your experiment, pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Vortexing: Begin vigorously vortexing the pre-warmed aqueous buffer.
-
Dropwise Addition: While the buffer is vortexing, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This ensures rapid and even dispersion.
-
Final Mix: Continue vortexing for another 30-60 seconds to ensure the solution is homogenous.
-
Immediate Use: Use the freshly prepared solution immediately in your experiment to minimize the risk of precipitation or degradation.
Visualizations
References
- 1. This compound | ERK | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of chlorambucil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
improving the stability of EM127 in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of EM127 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and covalent inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase.[1][2][3] It forms a covalent bond with a specific cysteine residue (Cys186) in the active site of SMYD3, leading to its irreversible inhibition.[1] SMYD3 is known to be overexpressed in various cancers and plays a role in oncogenic signaling pathways.[4][5] By inhibiting SMYD3, this compound can effectively block downstream signaling cascades, such as the Ras-ERK pathway, which are crucial for cancer cell proliferation and survival.[4][6][7][8]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation of the compound and affect experimental outcomes.
| Formulation | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 12 Months | |
| 4°C | 6 Months | ||
| In Solvent (e.g., DMSO) | -80°C | 6 Months | Stored under nitrogen |
| -20°C | 6 Months | Stored under nitrogen |
Q3: In which solvents is this compound soluble?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] Information regarding its solubility in other common laboratory solvents such as ethanol, methanol, or PBS is limited. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific experimental needs. Some SMYD3 inhibitors with similar structural features have been noted to have poor membrane permeability, which may be indicative of broader solubility challenges.
Q4: How can I prepare a stock solution of this compound?
To prepare a stock solution of this compound, it is recommended to dissolve the solid powder in anhydrous DMSO to the desired concentration (e.g., 10 mM). To aid dissolution, gentle warming and sonication can be applied. Once dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can contribute to compound degradation. Store the aliquots at -80°C or -20°C under a nitrogen atmosphere for long-term stability.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound in solution.
Problem 1: Loss of this compound activity in my experiment.
A loss of activity can be attributed to several factors related to the stability of this compound in your experimental setup.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Ensure that the stock solution has been stored correctly at -80°C or -20°C under nitrogen. - Avoid multiple freeze-thaw cycles by using single-use aliquots. - If the stock solution is old, consider preparing a fresh solution from solid this compound. |
| Instability in Aqueous Buffers | - Covalent inhibitors can be susceptible to hydrolysis in aqueous solutions. Prepare fresh dilutions of this compound in your experimental buffer immediately before use. - Minimize the time this compound spends in aqueous buffer before being added to your cells or assay. - Evaluate the stability of this compound in your specific buffer system by performing a time-course experiment and analyzing the compound's integrity by HPLC. |
| Interaction with Other Reagents | - Some components of your experimental medium or buffer (e.g., high concentrations of nucleophiles) could potentially react with the covalent warhead of this compound. - If possible, review the composition of your media and buffers for any potentially reactive species. |
Problem 2: Observing precipitate in my this compound solution.
Precipitation indicates that the solubility of this compound has been exceeded in the current solvent or buffer.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Solubility in the Chosen Solvent | - If you are not using DMSO, the solvent may not be appropriate for this compound. Test the solubility in a small volume first. - When diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is sufficient to maintain solubility, but also compatible with your experimental system (typically <0.5%). |
| "Salting Out" Effect | - High salt concentrations in your buffer can decrease the solubility of small molecules. If possible, try reducing the salt concentration of your buffer. |
| Temperature Effects | - Solubility can be temperature-dependent. Ensure your solutions are fully equilibrated to the experimental temperature. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by HPLC
This protocol outlines a general method for evaluating the stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).[9][10][11][12][13]
Materials:
-
This compound
-
Solvent/buffer of interest
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a modifier like formic acid)
-
Reference standard of this compound
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the solvent or buffer of interest at a known concentration.
-
Time Points: Aliquot the solution and store it under the desired experimental conditions (e.g., room temperature, 37°C).
-
HPLC Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of the sample onto the HPLC system.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength for this compound.
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies can help identify the conditions under which this compound is unstable and characterize its degradation products.[11][12]
Methodology: Expose solutions of this compound to the following stress conditions:
-
Acidic Conditions: 0.1 M HCl at room temperature.
-
Basic Conditions: 0.1 M NaOH at room temperature.
-
Oxidative Conditions: 3% H₂O₂ at room temperature.
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the solution to UV light.
Analyze the samples at various time points using HPLC-MS to separate and identify any degradation products.
Visualizations
SMYD3 Signaling Pathway
The following diagram illustrates the role of SMYD3 in the Ras-ERK signaling pathway and how its inhibition by this compound can block this cascade.[4][6][7][8]
Caption: SMYD3 methylates and activates MAP3K2, promoting the Ras-ERK signaling pathway.
Experimental Workflow for Stability Assessment
This diagram outlines the logical flow for assessing the stability of this compound in solution.
Caption: Workflow for determining the stability of this compound in a given solution.
References
- 1. This compound | SMYD3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound|CAS 1886879-71-5|DC Chemicals [dcchemicals.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. d-nb.info [d-nb.info]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Off-Target Effects of EM127
This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting potential off-target effects of EM127, a covalent inhibitor of SMYD3. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, active site-specific covalent inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a protein lysine methyltransferase.[1][2] It contains a 2-chloroethanoyl "warhead" that forms a covalent bond with the Cys186 residue located in the substrate/histone binding pocket of SMYD3.[3][4][5] This action potently and prolongedly impairs the methyltransferase activity of SMYD3.[1][5]
Q2: What are the expected on-target cellular effects of this compound?
A2: The primary on-target effects of this compound stem from the inhibition of SMYD3's methyltransferase activity. These include:
-
Anti-proliferative activity in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer).[1][6]
-
Reduction in the transcription of SMYD3 target genes , such as CDK2, c-MET, N-cadherin (N-CAD), and fibronectin 1 (FN1).[5][7]
-
Decreased phosphorylation of ERK1/2 in a dose- and time-dependent manner.[1][7]
-
Impairment of the DNA damage response , specifically homologous recombination repair, leading to sensitization of cancer cells to chemotherapeutic agents.[8][9]
Q3: My cells exhibit a phenotype not described in the literature after this compound treatment. Could this be an off-target effect?
A3: It is possible. While this compound is designed for high selectivity, off-target effects are a potential concern with any small molecule inhibitor, particularly covalent ones.[3][10] Unintended effects can arise from the covalent warhead reacting with other nucleophilic residues on highly abundant proteins or proteins with similar binding pockets. It is also crucial to ensure the phenotype is not due to experimental variables.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: To minimize off-target risks, it is recommended to use the lowest effective concentration determined for your specific cell line and assay. Published studies show effective on-target activity in the 1-5 μM range for various cellular assays, including inhibition of ERK1/2 phosphorylation and anti-proliferative effects over 48-72 hours.[1][7] A full dose-response curve is essential to determine the optimal concentration for your experiments.
Q5: How can I experimentally confirm that my observed phenotype is a direct result of SMYD3 inhibition?
A5: The most rigorous method is to perform a rescue experiment using a SMYD3 knockout (KO) or knockdown (KD) cell line. If the phenotype observed with this compound treatment is absent in the SMYD3-KO/KD cells, it strongly suggests the effect is on-target. Comparing the inhibitor's effect in wild-type versus SMYD3-KO cells is the gold standard for validation.[1][9]
Troubleshooting Guide
Issue 1: Higher-than-Expected Cellular Toxicity
-
Symptom: You observe significant cell death or growth inhibition at concentrations lower than expected, or in cell lines reported to be less sensitive.
-
Possible Cause:
-
Off-target covalent modification: this compound may be reacting with other essential cellular proteins.
-
Cell line-specific sensitivity: The specific genetic background of your cell line may make it more susceptible to either on-target or off-target effects.
-
High local concentration: Poor solubility or aggregation of the compound can lead to high local concentrations that induce non-specific toxicity.
-
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Narrow the concentration range to pinpoint the minimal effective dose that achieves the desired on-target effect (e.g., ERK1/2 phosphorylation reduction) without causing excessive toxicity.
-
Validate in SMYD3-KO/KD cells: Treat both wild-type and SMYD3-deficient cells with this compound. If the toxicity persists in cells lacking the target, it is likely an off-target effect.
-
Conduct a washout experiment: Treat cells for a short period, then replace the media with fresh, compound-free media. On-target covalent inhibition should persist, while some non-specific or reversible off-target effects might diminish.
-
Ensure proper solubilization: Confirm that this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in media.[11] Filter the final solution if precipitation is suspected.
-
Issue 2: Inconsistent or Unexpected Downstream Signaling Results
-
Symptom: You do not observe the expected decrease in p-ERK1/2, or you see modulation of other, unrelated signaling pathways.
-
Possible Cause:
-
Kinetics of the response: The time point of your analysis may be too early or too late to observe the peak effect.
-
Signaling crosstalk: The cellular context may lead to compensatory signaling that masks the effect of SMYD3 inhibition.
-
Off-target kinase activity: this compound could be interacting with other kinases, although it has been reported to be highly selective.[3]
-
-
Troubleshooting Steps:
-
Perform a time-course experiment: Analyze key downstream markers (like p-ERK1/2) at multiple time points (e.g., 2, 6, 12, 24, 48 hours) to capture the full dynamic range of the response.[7]
-
Use SMYD3-KO/KD cells as a negative control: The signaling pathways of interest should be unaffected by this compound in cells that do not have the SMYD3 target.[1]
-
Orthogonal Target Engagement Assay: Use a method like Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with SMYD3 in your cells at the concentrations used.
-
Data Presentation
Table 1: this compound Activity and Recommended Concentrations
| Parameter | Value | Cell Lines | Notes |
| Binding Affinity (KD) | 13 μM | N/A (Biochemical) | Indicates high affinity for purified SMYD3 protein.[1][7] |
| Anti-Proliferation | 5 μM | MDA-MB-231, HCT116 | Significant growth retardation observed after 48-72 hours.[6] |
| Gene Expression Modulation | 0.5 - 5 μM | MDA-MB-231 | Dose-dependent reduction of CDK2 and c-MET mRNA.[7] |
| ERK1/2 Phosphorylation | 1 - 5 μM | HCT116, MDA-MB-231 | Dose- and time-dependent reduction observed at 48-72 hours.[1][7] |
Experimental Protocols
Protocol 1: SMYD3 Knockout Rescue Experiment
This protocol is designed to differentiate on-target from off-target effects by comparing the compound's activity in wild-type cells versus cells lacking SMYD3.
-
Cell Preparation: Culture wild-type (WT) and SMYD3-KO cells of the same background in parallel under identical conditions.
-
Seeding: Plate an equal number of WT and SMYD3-KO cells for your specific assay (e.g., viability, Western blot, or qPCR). Allow cells to adhere overnight.
-
Treatment: Treat both cell lines with a dose-response curve of this compound (e.g., 0.1, 1, 5, 10 μM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired time period (e.g., 48 hours).
-
Analysis:
-
For Viability: Use an appropriate assay (e.g., CellTiter-Glo) to measure cell viability. An on-target effect will show a dose-dependent decrease in viability in WT cells but a significantly blunted or absent response in SMYD3-KO cells.
-
For Signaling/Gene Expression: Harvest cell lysates or RNA. Perform Western blotting for p-ERK/ERK or qPCR for SMYD3 target genes (CDK2, c-MET).[7] An on-target effect will show modulation in WT cells but not in SMYD3-KO cells.
-
Protocol 2: Washout Experiment
This protocol helps distinguish between a durable, covalent on-target effect and a transient, reversible off-target effect.
-
Cell Seeding: Plate cells and allow them to adhere overnight.
-
Treatment Groups:
-
Continuous Exposure: Treat cells with this compound for the full duration of the experiment (e.g., 48 hours).
-
Washout: Treat cells with this compound for a shorter period (e.g., 4 hours).
-
Control: Treat with vehicle only.
-
-
Washout Procedure: After the 4-hour treatment, aspirate the media from the "Washout" group. Gently wash the cells twice with sterile PBS. Add fresh, compound-free media.
-
Incubation: Return all plates to the incubator for the remainder of the total experiment time (i.e., an additional 44 hours).
-
Analysis: Harvest all groups at the 48-hour time point. Analyze the relevant endpoint (e.g., target gene expression). If the effect in the "Washout" group is comparable to the "Continuous Exposure" group, it suggests a stable, covalent on-target mechanism. If the effect is significantly reversed, it may indicate a reversible off-target interaction was contributing to the initial phenotype.
Visual Guides
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting logic for unexpected phenotypes.
Caption: Experimental workflow for target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery of the 4-aminopiperidine-based compound this compound for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing EM127 Incubation Time for Maximum Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EM127, a covalent inhibitor of SMYD3. The following information is designed to help optimize experimental conditions, particularly incubation time, to achieve maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for observing the anti-proliferative effects of this compound?
A1: The optimal incubation time for observing anti-proliferative effects of this compound can vary depending on the cell line and its proliferation rate. However, published data suggests that significant effects are typically observed between 48 and 72 hours of incubation. A time-course experiment is recommended to determine the ideal endpoint for your specific cell model. For instance, studies have shown that this compound at a concentration of 5 μM demonstrates good anti-proliferative activity in MDA-MB-231 and HCT116 cells at 24, 48, and 72 hours, with significant retardation of cell proliferation noted by 48 hours.[1][2]
Q2: How quickly can I expect to see an effect on SMYD3 target gene expression after this compound treatment?
A2: Changes in the expression of SMYD3 target genes can be detected as early as 24 hours post-treatment. However, more pronounced effects are often observed after 48 to 72 hours of continuous exposure to the inhibitor.[1][2] For example, treatment of MDA-MB-231 cells with 5 μM this compound for 48 hours significantly reduced the mRNA levels of known SMYD3-regulated genes such as CDK2 and c-MET.[2][3]
Q3: What is the recommended incubation time to observe inhibition of ERK1/2 phosphorylation?
A3: Inhibition of ERK1/2 phosphorylation by this compound is a dose- and time-dependent effect.[1][2] Detectable decreases in p-ERK1/2 levels can be seen after 48 hours of treatment, with more substantial inhibition often occurring at 72 hours in cell lines like HCT116 and MDA-MB-231.[1][2]
Troubleshooting Guide
Issue 1: No significant anti-proliferative effect is observed after the recommended incubation time.
-
Possible Cause 1: Suboptimal Drug Concentration. The effective concentration of this compound can be cell-line dependent.
-
Possible Cause 2: Cell Line Insensitivity. The target protein, SMYD3, may not be highly expressed or play a critical role in the proliferation of your chosen cell line.
-
Possible Cause 3: Insufficient Incubation Time. For slower-growing cell lines, a longer incubation period may be necessary to observe a significant impact on proliferation.
-
Solution: Extend the incubation time to 96 hours, ensuring to replenish the media with fresh this compound every 48 hours to maintain compound stability and nutrient levels.
-
Issue 2: Inconsistent results in downstream assays (e.g., Western blot for p-ERK, qPCR for target genes).
-
Possible Cause 1: Variability in Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Ensure a uniform cell seeding density across all wells and plates. Allow cells to adhere and resume logarithmic growth before adding this compound.
-
-
Possible Cause 2: Degradation of this compound. As a chemical compound, this compound may degrade over time in solution, especially when incubated at 37°C.
-
Solution: Prepare fresh stock solutions of this compound and dilute to the final working concentration immediately before each experiment. For long-term incubations (beyond 48 hours), consider replacing the media with freshly prepared this compound-containing media.
-
-
Possible Cause 3: Timing of Endpoint Analysis. The dynamic nature of signaling pathways means that the timing of sample collection is critical.
-
Solution: For signaling events like phosphorylation changes, perform a time-course experiment with shorter intervals (e.g., 6, 12, 24, 48 hours) to capture the peak effect.
-
Data Summary
Table 1: Summary of this compound Efficacy at Different Incubation Times
| Endpoint | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Anti-proliferation | MDA-MB-231, HCT116 | 5 µM | 24, 48, 72 h | Good anti-proliferative activity | [1][2] |
| MDA-MB-231 | 5 µM | 48 h | Significantly retarded cell proliferation | [1] | |
| Gene Expression | MDA-MB-231 | 5 µM | 24, 48, 72 h | Attenuated expression of SMYD3 target genes | [1][2] |
| MDA-MB-231 | 0.5, 3.5, 5 µM | 48 h | Significantly reduced expression of CDK2 and c-MET | [2] | |
| Protein Phosphorylation | HCT116, MDA-MB-231 | 1, 3.5, 5 µM | 48, 72 h | Decreased ERK1/2 phosphorylation | [1][2] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Determining Optimal Incubation Time for Anti-Proliferation
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere for 24 hours.
-
This compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium.
-
Treatment: Remove the existing medium and add 100 µL of the 2X this compound solution to the appropriate wells. For the vehicle control, add 100 µL of medium with the corresponding concentration of the solvent (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, 72, and 96 hours at 37°C and 5% CO₂.
-
Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells at each time point. The optimal incubation time is typically where the maximum and most consistent effect is observed.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound or vehicle control for 24, 48, and 72 hours.
-
Cell Lysis: At the end of each incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 and the loading control.
Visualizations
Caption: Simplified signaling pathway illustrating the inhibitory effect of this compound on SMYD3 and downstream effects on the MAPK/ERK pathway and gene expression.
Caption: A logical workflow diagram for determining the optimal incubation time of this compound for various experimental endpoints.
References
Technical Support Center: Working with Covalent Inhibitors like EM127
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with covalent inhibitors, with a specific focus on the SMYD3 inhibitor, EM127.
Troubleshooting Guides
This section addresses common issues encountered during experiments with covalent inhibitors and offers step-by-step solutions.
Issue 1: High Variability in IC50 Values
Question: Why do I observe significant variability in the IC50 value of my covalent inhibitor across different experiments?
Answer: The IC50 value of a covalent inhibitor is highly dependent on the pre-incubation time with the target protein. Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent and often irreversible bond. A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50.
| Pre-incubation Time | Expected IC50 Value |
| Short | Higher |
| Long | Lower |
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Ensure a consistent pre-incubation time is used across all experiments for meaningful comparison of potency.
-
Determine Kinetic Parameters: For a more accurate assessment, determine the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration that gives half-maximal rate of inactivation). The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency than the IC50.
-
Run a Time-Dependency Assay: To confirm covalent modification, measure the IC50 at multiple pre-incubation time points. A decrease in IC50 with increasing pre-incubation time is indicative of a covalent mechanism.
Issue 2: Confirming Covalent Target Engagement
Question: How can I be certain that my inhibitor is forming a covalent bond with its intended target?
Answer: Several experimental approaches can be used to confirm the covalent mechanism of action. It is recommended to use a combination of these methods for robust validation.
Troubleshooting and Validation Workflow:
Technical Support Center: Addressing Resistance to Targeted Cancer Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to targeted cancer therapies, using the third-generation EGFR inhibitor, Osimertinib, as a primary example.
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during in vitro experiments studying drug resistance.
| Problem | Potential Causes | Solutions & Recommendations |
| Inconsistent IC50 values for Osimertinib in parental (sensitive) cell lines. | 1. Cell line contamination or genetic drift. 2. Variability in cell seeding density. 3. Inconsistent drug concentration or degradation. 4. Issues with the viability assay (e.g., MTT, CellTiter-Glo). | 1. Perform cell line authentication (e.g., STR profiling). Use low-passage number cells.[1] 2. Ensure a consistent number of cells are seeded in each well. Allow cells to adhere overnight before adding the drug. 3. Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature. 4. Optimize the assay parameters, such as incubation time and reagent concentration. |
| Failure to generate a resistant cell line. | 1. Insufficient drug concentration or duration of treatment. 2. The parental cell line is not amenable to developing resistance through the selected method. 3. Sub-optimal cell culture conditions. | 1. Gradually increase the drug concentration in a stepwise manner over several months.[1] 2. Consider using a different parental cell line with a known propensity to develop resistance. 3. Ensure optimal cell culture conditions (e.g., media, supplements, CO2 levels) are maintained. |
| Resistant cell line shows unexpected sensitivity to other drugs. | 1. The mechanism of resistance may confer collateral sensitivity. 2. Off-target effects of the resistance mechanism. | 1. This can be a real biological effect. Investigate the underlying mechanism to identify potential therapeutic vulnerabilities. 2. Characterize the genomic and proteomic landscape of the resistant cells to identify off-target changes. |
| Difficulty in identifying the mechanism of resistance. | 1. The resistance mechanism is novel or not covered by standard screening panels. 2. Heterogeneity within the resistant cell population. 3. Insufficiently sensitive detection methods. | 1. Employ broader screening approaches like whole-exome sequencing or RNA-sequencing. 2. Perform single-cell cloning to isolate and characterize subpopulations. 3. Use more sensitive techniques, such as digital droplet PCR (ddPCR) for detecting low-frequency mutations.[2] |
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What is Osimertinib and what is its mechanism of action?
A1: Osimertinib is an oral, irreversible, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to target both the sensitizing EGFR mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[3][4] Osimertinib works by covalently binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase, which inhibits its activity and blocks downstream signaling pathways that promote tumor cell proliferation and survival.[4][5]
Q2: What are the common mechanisms of acquired resistance to Osimertinib?
A2: Acquired resistance to Osimertinib is heterogeneous and can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.[2][6]
-
EGFR-dependent mechanisms involve alterations in the EGFR gene itself. The most common is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of Osimertinib.[7][8][9][10][11] Other, less frequent, EGFR mutations have also been reported, such as L718Q/V and G724S.[3][12]
-
EGFR-independent mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. A frequent mechanism is the amplification of the MET proto-oncogene, which leads to the activation of the MET receptor tyrosine kinase.[9][13][14][15][16][17] Other bypass pathways include activation of the RAS-MAPK pathway (e.g., through KRAS or BRAF mutations), HER2 amplification, and activation of the PI3K/AKT/mTOR pathway.[7][5][9] Phenotypic changes, such as epithelial-to-mesenchymal transition (EMT) or transformation to small cell lung cancer, can also occur.[7]
Q3: How do resistance mechanisms differ between first-line and second-line Osimertinib treatment?
A3: The landscape of resistance mechanisms can differ depending on whether Osimertinib is used as a first-line or second-line therapy. When used in the second-line setting (after progression on a first- or second-generation EGFR TKI), the T790M mutation is present and is the target of Osimertinib. Resistance in this setting often involves the acquisition of the C797S mutation. In the first-line setting, where T790M is typically absent, MET amplification is a more common resistance mechanism, followed by the C797S mutation.[7]
Q4: What is the role of liquid biopsy in studying Osimertinib resistance?
A4: Liquid biopsy, primarily through the analysis of circulating tumor DNA (ctDNA) from plasma, is a powerful, minimally invasive tool.[1] It allows for the monitoring of tumor evolution and the detection of resistance mutations, such as EGFR C797S, in real-time without the need for repeated tissue biopsies.[2] This can help in understanding the heterogeneity of resistance and in guiding subsequent treatment strategies.
Experimental Questions
Q5: How can I generate an Osimertinib-resistant cell line in the lab?
A5: A common method for generating Osimertinib-resistant cell lines is through a stepwise dose-escalation approach.[1][18] This involves continuously exposing a sensitive parental cell line (e.g., PC-9 or HCC827) to gradually increasing concentrations of Osimertinib over a prolonged period (several months).[1][18] The surviving cells that are able to proliferate in the presence of high concentrations of the drug are considered resistant.
Q6: What are the key differences in IC50 values between sensitive and resistant cell lines?
A6: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of Osimertinib, a significant increase in the IC50 value is a hallmark of acquired resistance. For example, the IC50 of Osimertinib in the sensitive NCI-H1975 cell line is approximately 0.03 µM, while in its resistant counterpart (NCI-H1975/OSIR), the IC50 can increase to around 4.77 µM.[19]
Table 1: Representative IC50 Values of Osimertinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | Osimertinib IC50 (nM) | Reference |
| PC-9 | exon 19 del | Sensitive | 2.36 ± 1 | [6] |
| PC-9 CycD1+ | exon 19 del | Cyclin D1 overexpression | 512 ± 35 | [6] |
| HCC827 | exon 19 del | Sensitive | 5.8 ± 3 | [6] |
| HCC827 CycD1+ | exon 19 del | Cyclin D1 overexpression | 604 ± 43 | [6] |
| NCI-H1975 | L858R/T790M | Sensitive to 3rd gen. | ~30 | [19] |
| NCI-H1975/OSIR | L858R/T790M | Acquired Resistance | ~4770 | [19] |
Q7: How can I investigate the activation of bypass signaling pathways?
A7: Western blotting is a key technique to investigate the activation of bypass signaling pathways. You can probe for the phosphorylation status of key proteins in these pathways, such as MET, HER2, AKT, and ERK. An increase in the phosphorylation of these proteins in resistant cells compared to sensitive cells, particularly in the presence of Osimertinib, suggests the activation of a bypass track.
III. Experimental Protocols
Protocol 1: Generation of Osimertinib-Resistant Cell Lines
This protocol describes a method for generating Osimertinib-resistant cell lines using a stepwise dose-escalation approach.[1]
Materials:
-
Parental EGFR-mutant NSCLC cell line (e.g., PC-9, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Osimertinib (stock solution in DMSO)
-
Standard cell culture equipment
Procedure:
-
Initial Seeding: Seed the parental cells at a standard density. Allow them to adhere for 24 hours.
-
Initial Drug Exposure: Begin by treating the cells with a low concentration of Osimertinib, typically around the IC10-IC20 (the concentration that inhibits 10-20% of cell growth). This concentration needs to be determined empirically for your cell line.
-
Monitoring and Media Change: Change the medium with fresh drug every 2-3 days. Monitor the cells for signs of cell death and recovery. Initially, a large portion of cells may die. Allow the surviving cells to repopulate the flask.
-
Stepwise Dose Increase: Once the cells are growing steadily at the current drug concentration, increase the concentration of Osimertinib by a small increment (e.g., 1.5 to 2-fold).
-
Repeat Stepwise Increase: Repeat Step 4, gradually increasing the drug concentration over several months. The cells that survive have acquired resistance.
-
Characterization of Resistant Cells: Once a resistant population is established, characterize it by determining the IC50 value for Osimertinib and analyzing the potential resistance mechanisms.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Osimertinib on sensitive and resistant cell lines.
Materials:
-
96-well plates
-
Sensitive and resistant cell lines
-
Complete culture medium
-
Osimertinib
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Include wells with medium only for background control. Incubate overnight.
-
Drug Treatment: Add serial dilutions of Osimertinib to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
Add MTT Reagent: Remove the drug-containing medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the log concentration of Osimertinib to determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the phosphorylation status of key signaling proteins.
Materials:
-
Sensitive and resistant cell lines
-
Osimertinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with Osimertinib or vehicle for the desired time. For some cell lines, stimulate with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
IV. Visualizations
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Major mechanisms of acquired resistance to Osimertinib.
Caption: Experimental workflow for troubleshooting and identifying drug resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- 10. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioengineer.org [bioengineer.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.lmunet.edu [digitalcommons.lmunet.edu]
- 17. ascopubs.org [ascopubs.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. oncotarget.com [oncotarget.com]
Refining Western Blot Protocol for p-ERK after EM127 Treatment: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Western blot protocol for phosphorylated ERK (p-ERK) following treatment with the hypothetical inhibitor, EM127.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of p-ERK by Western blot, particularly in the context of inhibitor treatment.
| Problem | Potential Cause | Recommended Solution |
| No or Weak p-ERK Signal | Ineffective this compound treatment: The compound may not be effectively inhibiting the pathway at the tested concentrations or time points. | Perform a dose-response and time-course experiment to determine the optimal treatment conditions. Include a known positive control activator of the ERK pathway (e.g., EGF, PMA) to ensure the cells are responsive. |
| Low abundance of p-ERK: Phosphorylated proteins can be present in low amounts.[1] | Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point, but may need to be higher).[2] Consider using a more sensitive ECL substrate.[3] | |
| Dephosphorylation of samples: Phosphatases released during cell lysis can remove phosphate groups from ERK.[1] | Work quickly and keep samples on ice at all times. Use a lysis buffer freshly supplemented with a cocktail of phosphatase and protease inhibitors.[4] | |
| Suboptimal antibody concentration: The primary or secondary antibody dilution may not be optimal. | Titrate the primary and secondary antibody concentrations to find the optimal dilution for your specific experimental conditions. | |
| High Background | Inappropriate blocking agent: Milk contains phosphoproteins (casein) that can cross-react with anti-phospho antibodies.[5][1] | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[5] |
| Insufficient washing: Inadequate washing can lead to non-specific antibody binding. | Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations.[5] | |
| High secondary antibody concentration: Too much secondary antibody can increase background noise. | Optimize the secondary antibody concentration by performing a titration. | |
| Inconsistent Results | Variable protein loading: Unequal amounts of protein loaded across lanes can lead to inaccurate comparisons. | Quantify protein concentration accurately using a method like the BCA assay. Normalize the p-ERK signal to total ERK or a housekeeping protein (e.g., GAPDH, β-actin).[5][6] |
| Issues with stripping and re-probing: Incomplete stripping of the first set of antibodies can interfere with the detection of the second protein.[5] | Ensure your stripping protocol is effective by incubating the membrane with only the secondary antibody after stripping to check for any residual signal before re-probing for total ERK.[5] | |
| Bands for p-ERK and Total ERK at the Same Molecular Weight | Incomplete stripping: The p-ERK antibody was not fully removed before probing for total ERK.[5] | Optimize the stripping protocol. Ensure the stripping buffer is effective and the incubation time is sufficient.[5] |
| Antibody cross-reactivity: The total ERK antibody may have some affinity for the phosphorylated form. | Use highly specific antibodies from reputable suppliers. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to measure p-ERK levels after this compound treatment?
A1: The phosphorylation of ERK at specific threonine and tyrosine residues is a critical activation step in the MAPK/ERK signaling pathway, which regulates fundamental cellular processes like proliferation and survival.[5] Measuring p-ERK levels provides a direct assessment of the pathway's activation state and allows for the quantification of this compound's inhibitory effect.
Q2: What are the essential first steps to preserve ERK phosphorylation during sample preparation?
A2: To prevent dephosphorylation, it is critical to work quickly, keep all samples and buffers on ice or at 4°C, and use a lysis buffer freshly supplemented with a cocktail of protease and phosphatase inhibitors.[5][7] This ensures that the phosphorylation status of ERK at the time of cell lysis is accurately reflected in the final Western blot.
Q3: Should I use milk or Bovine Serum Albumin (BSA) as a blocking agent for p-ERK Western blots?
A3: It is highly recommended to use 5% (w/v) BSA in Tris-Buffered Saline with Tween-20 (TBST) for blocking. Milk contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background and potentially obscuring the specific p-ERK signal.[5][1]
Q4: How should I normalize my p-ERK signal for accurate quantification?
A4: The p-ERK signal should be normalized to the total amount of ERK protein in each sample.[5][3] This is typically achieved by stripping the membrane after detecting p-ERK and then re-probing it with an antibody against total ERK.[5][1][8] This accounts for any variations in protein loading between lanes.
Q5: What are the expected molecular weights for p-ERK1 and p-ERK2?
A5: ERK1 and ERK2 are very close in molecular weight, typically running at approximately 44 kDa and 42 kDa, respectively.[6][8] It is important to achieve good separation on the SDS-PAGE gel to resolve these two bands.
Experimental Protocols
Detailed Methodology: Western Blot for p-ERK and Total ERK after this compound Treatment
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM) for the desired duration.
-
Include a vehicle control (e.g., DMSO) and a positive control for ERK activation (e.g., 100 ng/mL EGF for 15 minutes).[5]
2. Cell Lysis and Protein Quantification:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.[5][7]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[6][7]
-
Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 30 minutes with occasional vortexing.[5][7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][6]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[5]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting for p-ERK:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for p-ERK (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[5]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
5. Stripping and Re-probing for Total ERK:
-
Wash the membrane in stripping buffer for the recommended time (e.g., 15-30 minutes).[8]
-
Wash the membrane thoroughly with TBST (3 x 10 minutes).
-
Block the membrane again with 5% BSA in TBST for 1 hour.[5]
-
Incubate the membrane with a primary antibody for total ERK diluted in 5% BSA/TBST overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
6. Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.[8]
-
Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative level of ERK phosphorylation.[5][8]
Data Presentation
Table 1: Quantification of p-ERK/Total ERK Ratio after this compound Treatment
| Treatment Group | This compound Concentration (µM) | p-ERK Intensity (Arbitrary Units) | Total ERK Intensity (Arbitrary Units) | p-ERK / Total ERK Ratio | % Inhibition of p-ERK |
| Vehicle Control | 0 | 15000 | 15500 | 0.97 | 0% |
| This compound | 1 | 12000 | 15200 | 0.79 | 18.6% |
| This compound | 5 | 7500 | 15800 | 0.47 | 51.5% |
| This compound | 10 | 3000 | 15300 | 0.20 | 79.4% |
| This compound | 50 | 500 | 15600 | 0.03 | 96.9% |
| Positive Control (EGF) | - | 25000 | 15400 | 1.62 | - |
Visualizations
Caption: Workflow for p-ERK and Total ERK Western Blotting.
Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
References
- 1. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 2. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of EM127 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel SMYD3 inhibitor, EM127, in in-vivo animal studies. The following information is designed to directly address common challenges encountered during experimental procedures, with a focus on formulation and delivery to enhance experimental success and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My formulation of this compound is cloudy and appears to have precipitated. What is the cause and how can I resolve this?
A1: Precipitation of this compound is likely due to its poor aqueous solubility and membrane permeability.[1] This can lead to inaccurate dosing, reduced bioavailability, and inconsistent experimental results.
Troubleshooting Steps:
-
Formulation Optimization: For poorly water-soluble compounds like this compound, several strategies can enhance solubility and stability. Consider the following approaches, summarized in the table below.[2][3][4] A nanoparticle-based formulation has been successfully used for in-vivo studies with this compound.[1]
Data Presentation: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Nanoparticle Formulation (e.g., Albumin-based) | Encapsulating the drug into nanoparticles, such as those made from human serum albumin (HSA), can improve solubility and stability.[5][6][7] | Enhances bioavailability, allows for targeted delivery, and can protect the drug from degradation.[1] | Requires a more complex preparation process and characterization.[8] |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) to dissolve the compound before dilution in an aqueous vehicle.[2] | Simple and effective for initial studies. | Can cause toxicity at higher concentrations; the drug may precipitate upon injection. |
| pH Modification | Adjusting the pH of the formulation to ionize the compound, thereby increasing its solubility.[2] | Can be a simple and effective method for ionizable compounds. | The in-vivo pH environment can alter solubility; potential for tissue irritation. |
| Lipid-Based Formulations | Dissolving the compound in lipids, oils, or surfactants to form emulsions or self-emulsifying drug delivery systems (SEDDS).[2][9] | Can significantly enhance oral bioavailability for lipophilic compounds. | Formulation can be complex and may have stability issues. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous state to increase its dissolution rate.[3][4] | Can achieve high drug loading and improve oral bioavailability. | The amorphous state can be unstable and may recrystallize over time. |
Q2: I am observing high variability in therapeutic outcomes between my experimental animals. What are the potential reasons for this?
A2: High variability in in-vivo studies with this compound can stem from several factors, primarily related to inconsistent drug delivery and biological differences between animals.
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: If using a suspension or nanoparticle formulation, ensure it is uniformly mixed before each administration to guarantee consistent dosing.
-
Refine Administration Technique: Inconsistent injection volumes or rates can lead to variable drug exposure. Ensure all personnel are thoroughly trained in the chosen administration route.
-
Monitor Animal Health: Underlying health issues can affect drug metabolism and response. Closely monitor animal weight and overall health throughout the study.
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual biological variability on the overall results.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Human Serum Albumin (HSA) Nanoparticles (this compound@HSA)
This protocol is a general guide based on the desolvation method for preparing drug-loaded albumin nanoparticles and may require optimization for this compound.[10][11]
Materials:
-
This compound
-
Human Serum Albumin (HSA)
-
Ethanol
-
Glutaraldehyde solution (8%)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve HSA in deionized water to a concentration of 100 mg/mL.
-
Adjust the pH of the HSA solution to 8.0-9.0 using the NaOH solution.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the this compound solution to the HSA solution while stirring continuously at 500-600 rpm.
-
Slowly add ethanol (as a desolvating agent) to the solution at a rate of 1 mL/min until the solution becomes turbid, indicating nanoparticle formation.
-
Add a sufficient amount of 8% glutaraldehyde solution to crosslink the nanoparticles and stir for 24 hours.
-
Purify the nanoparticles by three cycles of centrifugation (e.g., 14,000 rpm for 15 minutes) and resuspension in deionized water to remove unencapsulated drug and excess reagents.
-
Resuspend the final this compound@HSA nanoparticle pellet in a sterile vehicle (e.g., saline or PBS) for in-vivo administration.
Protocol 2: In-Vivo Administration of this compound@HSA in a Colorectal Cancer Mouse Model
This protocol is based on a study investigating the synergistic effect of this compound with chemotherapy in a colorectal cancer model.[5]
Animal Model:
-
Azoxymethane/dextran sodium sulfate (AOM/DSS)-induced colorectal cancer mouse model.
Dosing and Administration:
-
This compound@HSA: Administered daily via intraperitoneal (IP) injection.
-
Irinotecan (Chemotherapy): Administered once every 4 days via intravenous (IV) injection.
-
Vehicle Control: Administered daily via IP injection.
Treatment Schedule:
-
Begin treatment two weeks after the last cycle of DSS.
-
Continue treatment for 12 days.
-
Monitor tumor size and body weight every 2-3 days.
Quantitative Data from a Representative Study:
| Treatment Group | Route of Administration | Dosing Schedule | Outcome |
| Vehicle Control | IP | Daily for 12 days | - |
| Irinotecan alone | IV | Once every 4 days for 12 days | Reduction in tumor number |
| This compound@HSA + Irinotecan | IP (this compound@HSA) + IV (Irinotecan) | Daily (this compound@HSA) and every 4 days (Irinotecan) for 12 days | Significant reduction in tumor number compared to irinotecan alone[5] |
Mandatory Visualizations
Caption: this compound covalently inhibits SMYD3, blocking downstream signaling.
Caption: Workflow for preparing this compound-loaded HSA nanoparticles.
References
- 1. Strategies for Preparing Albumin-based Nanoparticles for Multifunctional Bioimaging and Drug Delivery [thno.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preparation of Drug-Loaded Albumin Nanoparticles and Its Application in Cancer Therapy - ProQuest [proquest.com]
- 8. hiyka.com [hiyka.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Albumin Nanoparticle-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of EM127 and Other SMYD3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the novel SMYD3 inhibitor, EM127, with other prominent inhibitors of this oncogenic protein. The information presented herein is collated from publicly available experimental data to facilitate an objective assessment for research and drug development purposes.
Introduction to SMYD3 and Its Inhibition
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a critical player in cancer biology. It methylates both histone and non-histone proteins, leading to the transcriptional activation of oncogenes and the promotion of key signaling pathways involved in cell proliferation, survival, and metastasis.[1][2][3] Key non-histone targets of SMYD3 include MAP3K2, a component of the RAS/RAF/MEK/ERK signaling pathway, and other proteins such as VEGFR, HER2, and AKT1.[1][3] The development of potent and selective SMYD3 inhibitors is a promising therapeutic strategy for a variety of cancers. This guide focuses on comparing the performance of this compound, a covalent inhibitor of SMYD3, against other well-characterized inhibitors.[4][5]
Quantitative Comparison of SMYD3 Inhibitor Efficacy
The following table summarizes the biochemical potency of this compound and other notable SMYD3 inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies. However, the data provides a valuable overview of the relative potencies of these compounds.
| Inhibitor | Type | Target | Biochemical IC50 | Binding Affinity (Kd) | Reference |
| This compound | Covalent | SMYD3 | 370 ± 21 nM | 13 µM | [4][5] |
| EPZ031686 | Reversible | SMYD3 | 3 nM (689 ± 20 nM under same conditions as this compound) | - | [4][5] |
| BAY-6035 | Substrate-competitive | SMYD3 | 88 nM | - | [4] |
| BCI-121 | Reversible | SMYD3 | - | - | [6] |
| GSK2807 | SAM-competitive | SMYD3 | 130 nM | 14 nM (Ki) | [4] |
| SMYD3-IN-1 | Irreversible | SMYD3 | 11.7 nM | - | [4] |
Note: A lower IC50/Kd/Ki value indicates higher potency. The IC50 for this compound and EPZ031686 from the same study are provided for a more direct comparison.[5] BCI-121's primary characterization in the literature focuses on its cellular effects rather than a specific biochemical IC50 value.[6]
SMYD3 Signaling Pathway and Inhibition
SMYD3 plays a crucial role in activating the MAPK/ERK signaling pathway through the methylation of MAP3K2. This methylation event prevents the binding of the protein phosphatase 2A (PP2A), a negative regulator, to MAP3K2, leading to sustained activation of downstream signaling and promoting cell proliferation and survival.[7] SMYD3 inhibitors, including this compound, block this methylation, thereby inhibiting the pro-tumorigenic signaling cascade.[4]
Caption: SMYD3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for SMYD3 Inhibitor Evaluation
The evaluation of a novel SMYD3 inhibitor like this compound typically follows a multi-step process, starting from biochemical assays to cellular and in vivo studies.
Caption: A typical experimental workflow for evaluating SMYD3 inhibitors.
Detailed Experimental Protocols
In Vitro SMYD3 Methyltransferase Assay (Radiometric)
This assay measures the enzymatic activity of SMYD3 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 or a peptide substrate (e.g., from MAP3K2)
-
S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD3, and the histone or peptide substrate.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the P81 paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line known to overexpress SMYD3 (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor (or DMSO as a vehicle control) for 48-72 hours.[4]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle control and determine the cellular IC50 value.[3]
Conclusion
This compound is a potent, covalent inhibitor of SMYD3 with demonstrated efficacy in biochemical and cellular assays.[4][5] Its ability to inhibit SMYD3's methyltransferase activity, and consequently the downstream MAPK/ERK signaling pathway, underscores its potential as a therapeutic agent for cancers dependent on SMYD3 activity.[4] While direct cross-study comparisons of potency can be challenging, the data presented in this guide provides a valuable resource for researchers to evaluate the relative efficacy of this compound against other available SMYD3 inhibitors. The detailed experimental protocols provided herein offer a foundation for the independent assessment and validation of these compounds in a laboratory setting. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of targeting SMYD3 with novel inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ERK | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. A novel small molecule ZYZ384 targeting SMYD3 for hepatocellular carcinoma via reducing H3K4 trimethylation of the Rac1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Validating the Specificity of EM127: A Comparative Guide for SMYD3 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EM127, a covalent inhibitor of the lysine methyltransferase SMYD3, with other notable SMYD3 inhibitors. We present a comprehensive analysis of its specificity, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
This compound has emerged as a potent, second-generation covalent inhibitor of SMYD3, targeting a specific cysteine residue (Cys186) within the substrate-binding pocket.[1] This guide delves into the experimental evidence validating its specificity and compares its performance against other well-characterized SMYD3 inhibitors, namely EPZ031686, BAY-6035, and BCI-121.
Performance Comparison of SMYD3 Inhibitors
The following tables summarize the available quantitative data for this compound and its key comparators. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Biochemical Potency of SMYD3 Inhibitors
| Compound | Target | Assay Type | IC50 | Ki | Kd | Mechanism of Action |
| This compound | SMYD3 | Enzymatic Assay | Stronger than EPZ031686[2] | - | 13 µM | Covalent |
| EPZ031686 | SMYD3 | Biochemical Assay | 3 nM[3][4] | 1.2 ± 0.1 nM | - | Noncompetitive[5] |
| BAY-6035 | SMYD3 | Scintillation Proximity Assay | 88 nM[6] | - | 100 nM | Substrate-competitive |
| BCI-121 | SMYD3 | - | - | - | - | Impairs proliferation[7] |
Table 2: Cellular Activity of SMYD3 Inhibitors
| Compound | Assay Type | Cell Line(s) | Observed Effect |
| This compound | Proliferation Assay | MDA-MB-231, HCT116 | Attenuated proliferation[6] |
| Target Gene Expression | MDA-MB-231 | Decreased mRNA levels of CDK2, c-MET, N-cadherin, fibronectin 1[6] | |
| ERK Signaling | HCT116, MDA-MB-231 | Reduced ERK1/2 phosphorylation | |
| EPZ031686 | Cellular Mechanistic Assay | HEK-293T | Inhibition of MEKK2 methylation |
| BAY-6035 | Cellular Mechanistic Assay | HeLa | IC50 of 70 nM for MEKK2 methylation inhibition |
| BCI-121 | Proliferation Assay | HT29, HCT116 | 46% and 54% inhibition at 72h, respectively[7] |
| Target Gene Expression | - | Decreased expression of SMYD3 target genes[7] |
Specificity and Off-Target Profile
This compound is designed as a site-specific covalent inhibitor, targeting Cys186 in the SMYD3 substrate/histone binding pocket.[2] Mass spectrometry has confirmed the selectivity for this residue, even at high inhibitor-to-enzyme ratios.[1]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
SMYD3-mediated signaling and point of intervention for this compound.
Experimental workflow for validating SMYD3 inhibitor specificity.
Detailed Methodologies
In Vitro SMYD3 Methyltransferase Assay (AlphaLISA)
This assay is used to determine the enzymatic activity of SMYD3 and the potency of inhibitors.
Protocol:
-
Reaction Setup: In a 384-well ProxiPlate, combine recombinant SMYD3 enzyme, biotinylated histone H3 peptide substrate, and S-adenosylmethionine (SAM) in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add serial dilutions of this compound or comparator compounds to the reaction wells. Include a DMSO control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 1-2 hours) to allow the methylation reaction to proceed.
-
Detection: Add AlphaLISA acceptor beads conjugated with an antibody specific for the methylated histone mark and streptavidin-coated donor beads.
-
Signal Reading: Incubate in the dark at room temperature for 1 hour, then read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves using a suitable software.
Cellular MAP3K2/ERK Phosphorylation Assay (Western Blot)
This assay assesses the ability of inhibitors to modulate SMYD3 activity in a cellular context by measuring the phosphorylation status of downstream targets.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCT116 or MDA-MB-231) in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or other inhibitors for a defined period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-MAP3K2, total MAP3K2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Intact Protein Mass Spectrometry for Covalent Binding
This method is used to confirm the covalent modification of SMYD3 by this compound.
Protocol:
-
Incubation: Incubate purified recombinant SMYD3 protein with an excess of this compound (or a DMSO control) in a suitable buffer for a time sufficient to allow covalent bond formation.
-
Sample Preparation: Desalt the protein-inhibitor mixture using a C4 ZipTip or similar desalting column to remove unbound inhibitor and non-volatile salts.
-
LC-MS Analysis:
-
Inject the desalted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Separate the protein using a C4 column with a gradient of acetonitrile in water with 0.1% formic acid.
-
-
Data Acquisition: Acquire mass spectra in positive ion mode over a mass range appropriate for the protein.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the intact mass of the protein. A mass shift corresponding to the molecular weight of this compound confirms covalent binding. Peptide mapping can be subsequently performed to identify the specific modified cysteine residue.[9][10]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Discovery of the 4-aminopiperidine-based compound this compound for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EPZ031686 | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
- 5. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Next-Generation Covalent Inhibitor EM127 versus First-Generation SMYD3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the second-generation SMYD3 inhibitor, EM127, with notable first-generation inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their investigations into SMYD3-targeted cancer therapies.
Introduction to SMYD3 and its Inhibition
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a significant target in oncology. Overexpressed in a variety of cancers, including breast, colorectal, and liver carcinomas, SMYD3 plays a crucial role in transcriptional regulation and cell signaling, contributing to cancer cell proliferation and survival. It methylates both histone and non-histone substrates, a key non-histone target being MAP3K2, which leads to the activation of the Ras/Raf/MEK/ERK signaling pathway.
The development of SMYD3 inhibitors aims to counteract its oncogenic functions. First-generation inhibitors are typically reversible, small molecules that have paved the way for understanding the therapeutic potential of targeting SMYD3. This compound represents a second-generation approach, employing a covalent mechanism of action for potentially enhanced potency and duration of effect.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and a selection of well-characterized first-generation SMYD3 inhibitors.
| Inhibitor | Generation | Mechanism of Action | Biochemical Potency (IC50/Ki) | Dissociation Constant (Kd) | Cellular Potency (IC50) |
| This compound | Second | Covalent, site-specific | 370 ± 21 nM (after 24h incubation)[1] | 13 µM[2][3][4] | - |
| EPZ031686 | First | Reversible | 3 nM[2][5] | - | 36 nM |
| BAY-6035 | First | Reversible, substrate-competitive | 88 nM (MEKK2 peptide methylation)[2][6] | 100 nM[7] | 70 nM (MEKK2 methylation)[7][8] |
| GSK2807 | First | Reversible, SAM-competitive | 130 nM (Ki = 14 nM)[2] | - | - |
| BCI-121 | First | Reversible | - | - | - |
| SMYD3-IN-1 | First | Irreversible | 11.7 nM[2] | - | - |
| SMYD3-IN-2 | First | Reversible | 0.81 µM | - | 0.75 µM (BGC823 cells)[2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions. The IC50 for this compound is time-dependent due to its covalent mechanism.
Key Differentiators: this compound vs. First-Generation Inhibitors
This compound distinguishes itself from first-generation SMYD3 inhibitors primarily through its covalent and site-specific mechanism of action. By forming a covalent bond with Cys186 in the substrate-binding pocket of SMYD3, this compound achieves potent and prolonged inhibition of the enzyme's methyltransferase activity.[1][2] This contrasts with the reversible binding of most first-generation inhibitors.
This compound:
-
Covalent Inhibition: Leads to a sustained and potentially more durable pharmacological effect.[1]
-
Site-Specific: Selectively targets Cys186 in the substrate-binding pocket.[1][2]
-
Enhanced Cellular Activity: Demonstrates potent anti-proliferative effects in cancer cell lines and effectively reduces SMYD3-mediated signaling.[1][3] For instance, this compound has been shown to be significantly more effective than BCI-121 at a 20-fold lower dosage in sensitizing cancer cells to chemotherapy.[4]
First-Generation Inhibitors (e.g., EPZ031686, BAY-6035, BCI-121):
-
Reversible Inhibition: Typically compete with either the substrate or the cofactor SAM, leading to a more transient inhibitory effect.[2][6]
-
Varied Potency: Exhibit a wide range of potencies, with some like EPZ031686 showing very high biochemical potency.[2][5]
-
Proof-of-Concept: Have been instrumental in validating SMYD3 as a therapeutic target.
Signaling Pathways and Experimental Workflows
Figure 1: SMYD3 signaling pathway and points of inhibition.
Figure 2: General experimental workflow for inhibitor comparison.
Experimental Protocols
In Vitro SMYD3 Methyltransferase Assay
This assay is designed to measure the enzymatic activity of SMYD3 and the inhibitory potential of compounds in a cell-free system.
Materials:
-
Recombinant human SMYD3 enzyme
-
Histone H3 or a peptide substrate (e.g., from MAP3K2)
-
S-adenosyl-L-methionine (SAM), potentially radiolabeled ([³H]-SAM)
-
SMYD3 inhibitor (this compound or first-generation inhibitors)
-
Assay buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)
-
Scintillation proximity assay (SPA) beads (for radiolabeled assays)
-
Microplate reader (scintillation counter or spectrophotometer)
Procedure:
-
Prepare a reaction mixture containing the SMYD3 enzyme, the substrate (histone or peptide), and the inhibitor at various concentrations in the assay buffer.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes for reversible inhibitors; up to 24 hours for covalent inhibitors like this compound to ensure complete reaction).
-
Initiate the methylation reaction by adding SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding a stop solution or by capturing the substrate on a filter or bead).
-
Quantify the methylation. For radiolabeled assays, this can be done using a scintillation counter. For colorimetric or fluorescent assays, a microplate reader is used.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the impact of SMYD3 inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line overexpressing SMYD3 (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium
-
SMYD3 inhibitor (this compound or first-generation inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the SMYD3 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the anti-proliferative effect.
Western Blot for ERK Phosphorylation
This method is used to determine the effect of SMYD3 inhibitors on the downstream MAPK signaling pathway by measuring the phosphorylation status of ERK1/2.
Materials:
-
Cancer cell line
-
SMYD3 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat the cells with the SMYD3 inhibitor as in the proliferation assay.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 to serve as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Conclusion
This compound represents a significant advancement in the development of SMYD3 inhibitors. Its covalent mechanism of action offers the potential for more potent and sustained inhibition of SMYD3's oncogenic activity compared to first-generation reversible inhibitors. The data presented in this guide highlights the superior or comparable potency of this compound in various assays. The detailed experimental protocols provided should serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of targeting SMYD3 in cancer. The choice between this compound and first-generation inhibitors will depend on the specific research question, with this compound being a compelling option for studies requiring prolonged and robust target inhibition.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. benchchem.com [benchchem.com]
- 6. ch.promega.com [ch.promega.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Anti-Proliferative Effects of EM127
This guide provides a detailed comparison of EM127, a novel covalent inhibitor of the SMYD3 methyltransferase, with other therapeutic alternatives. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to this compound: A Covalent SMYD3 Inhibitor
This compound is a highly selective and potent covalent inhibitor of SMYD3 (SET and MYND Domain Containing 3), an enzyme that methylates specific lysine residues on both histone and non-histone proteins.[1][2] SMYD3 is overexpressed in various cancers, including colorectal, breast, and gastric cancers, where it acts as a transcriptional activator for numerous oncogenes.[3][4] By covalently binding to a specific cysteine residue (Cys186) in the active site of SMYD3, this compound achieves potent and prolonged inhibition of its methyltransferase activity.[5][6] This targeted action disrupts key cancer-promoting signaling pathways, leading to significant anti-proliferative effects and sensitizing cancer cells to conventional chemotherapies.[3][7]
Comparative Analysis of Anti-Proliferative Activity
The efficacy of this compound has been demonstrated across multiple cancer cell lines. Its performance is notably superior to earlier-generation SMYD3 inhibitors and shows synergistic effects when combined with standard chemotherapeutic agents.
Table 1: this compound vs. Alternative SMYD3 Inhibitors
| Compound | Target | Mechanism | IC50 / KD | Cell Lines Tested | Key Findings | Reference(s) |
| This compound | SMYD3 | Covalent Inhibitor | KD = 13 μM | HCT116, MDA-MB-231, AGS, NCI-N87 | Strong anti-proliferative activity; reduces ERK1/2 phosphorylation; downregulates SMYD3 target genes. Significantly more effective than BCI-121. | [1][2][3] |
| EPZ031686 | SMYD3 | Reversible Inhibitor | - | - | Used as a reference inhibitor; this compound shows a stronger inhibitory effect in enzymatic assays. | [6] |
| BCI-121 | SMYD3 | Reversible Inhibitor | - | HCT116, HT29, MDA-MB-231 | Increases cancer cell sensitivity to chemotherapy, but this compound is effective at a 20-fold lower dosage. | [3] |
| BAY-6035 | SMYD3 | Reversible Inhibitor | - | - | Noted as a high-selectivity SMYD3 inhibitor. | [5] |
Table 2: Anti-Proliferative Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Duration | Observed Effect | Reference(s) |
| HCT116 | Colorectal Cancer | 5 µM | 24, 48, 72h | Significant retardation of cell proliferation; decreased ERK1/2 phosphorylation. | [1][5] |
| MDA-MB-231 | Breast Cancer | 5 µM | 24, 48, 72h | Good anti-proliferative activity; reduced expression of CDK2, c-MET, N-cadherin, and FN1. | [1][2][6] |
| AGS | Gastric Cancer | 5 µM | 48h | Decreased proliferative index and promotion of cell death. | [4][5] |
| NCI-N87 | Gastric Cancer | 5 µM | 48h | Decreased proliferative index and promotion of cell death. | [4][5] |
Table 3: Synergistic Effects of this compound with Chemotherapeutic Agents
| Cell Line | Chemotherapy Agent | This compound Combination | Observed Effect | Reference(s) |
| HCT116 | Doxorubicin | Yes | Synergistic effect on inhibiting cell proliferation. | [3] |
| HCT116 | Oxaliplatin, Irinotecan | Yes | Sensitizes cells to chemotherapy; reverses chemoresistance in resistant cell lines. | [3] |
| Gastric & Breast Cancer Cells | Various CHTs | Yes | Reverses treatment resistance in chemoresistant cells. | [3][7] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects by inhibiting SMYD3, which in turn modulates critical downstream signaling pathways involved in cell growth, proliferation, and DNA repair.
Caption: Mechanism of this compound action on SMYD3 and downstream signaling pathways.
Experimental Protocols
The validation of this compound's anti-proliferative effects relies on standardized in vitro assays. Below are detailed protocols for two fundamental experimental procedures.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9]
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Caption: Standard workflow for an MTT-based cell proliferation assay.
Immunoblotting is used to detect changes in the expression and phosphorylation state of specific proteins within a cell lysate, providing mechanistic insights into the drug's effect.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells treated with this compound or controls in RIPA buffer to extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system. Actin or tubulin is typically used as a loading control to ensure equal protein loading.
Conclusion
The experimental data strongly support the anti-proliferative effects of this compound across multiple cancer types. As a covalent inhibitor of SMYD3, it offers a potent and durable mechanism of action that distinguishes it from earlier, reversible inhibitors. This compound effectively disrupts key oncogenic signaling pathways, including the MAPK/ERK pathway, and uniquely impairs the DNA damage response, creating a powerful synergistic effect with standard chemotherapies.[1][3] These characteristics position this compound as a promising therapeutic agent for cancers with high SMYD3 expression and as a valuable tool for overcoming chemoresistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMYD3 Modulates the HGF/MET Signaling Pathway in Gastric Cancer [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the 4-aminopiperidine-based compound this compound for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4.5. Antiproliferative Assay [bio-protocol.org]
EM127: A Highly Selective Covalent Inhibitor of SMYD3 Methyltransferase
For Researchers, Scientists, and Drug Development Professionals
EM127 is a novel, potent, and site-specific covalent inhibitor of the SMYD3 methyltransferase, an enzyme implicated in the proliferation of various cancer cells.[1][2] This guide provides a comparative overview of this compound, focusing on its selectivity and the experimental methods used to determine its activity. While direct quantitative cross-reactivity data against a broad panel of other methyltransferases is not detailed in the primary literature, the available evidence strongly supports the high selectivity of this compound for its target, SMYD3.
High Selectivity of this compound for SMYD3
This compound was designed as a second-generation, active site-selective covalent inhibitor of SMYD3.[1] It incorporates a 2-chloroethanoyl "warhead" that specifically and covalently binds to Cys186 within the substrate-binding pocket of SMYD3.[1] This covalent binding mechanism contributes to its potent and prolonged inhibition of SMYD3's methyltransferase activity.
Mass spectrometry analysis has confirmed the selective covalent modification of SMYD3 by this compound, even at a high inhibitor-to-enzyme ratio, indicating a very specific interaction. While a comprehensive screening against a wide array of methyltransferases has not been published, the design strategy focusing on a unique cysteine residue within the SMYD3 active site is intended to ensure high selectivity. A similar SMYD3 inhibitor, BAY-6035, was reported to be inactive against 34 other methyltransferases, suggesting that high selectivity is an achievable and expected feature for inhibitors of this class.
Comparative Inhibition of SMYD3
This compound has demonstrated potent inhibition of SMYD3 enzymatic activity. The following table summarizes the available quantitative data for this compound and a reference inhibitor, EPZ031686.
| Compound | Target | IC50 (nM) | Inhibition at 10 µM (%) |
| This compound (11C) | SMYD3 | 370 ± 21 | 92.1 ± 0.4 |
| EPZ031686 | SMYD3 | - | 100.0 ± 0.0 |
Data sourced from Parenti et al., European Journal of Medicinal Chemistry, 2022.[1]
Experimental Protocols
The inhibitory activity of this compound against SMYD3 can be determined using various biochemical assays. Below are descriptions of two relevant methodologies.
Mass Spectrometry-Based Inhibition Assay
This method directly monitors the formation of the methylated product to determine enzymatic activity.
-
Reaction Setup: Recombinant SMYD3 enzyme is incubated with the test inhibitor (e.g., this compound) and a peptide substrate (e.g., a peptide derived from MAP3K2, a known SMYD3 substrate) in a suitable reaction buffer. The reaction is initiated by the addition of the methyl donor, S-adenosylmethionine (SAM).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
Reaction Quenching: The reaction is stopped, typically by the addition of an acid (e.g., trifluoroacetic acid).
-
Analysis: The reaction mixture is analyzed by mass spectrometry to quantify the amount of methylated peptide product formed.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.
Luminescence-Based Methyltransferase Assay
This assay measures the production of S-adenosylhomocysteine (SAH), a universal by-product of methylation reactions.
-
Enzymatic Reaction: The SMYD3 enzyme, substrate (e.g., a histone peptide), SAM, and the test inhibitor are combined in a reaction buffer.
-
SAH Conversion: After incubation, a series of enzymatic steps are initiated to convert SAH to ATP.
-
Light Generation: The amount of ATP produced is quantified using a luciferase/luciferin reaction, which generates a luminescent signal directly proportional to the amount of SAH produced.
-
Signal Detection: The luminescence is measured using a luminometer.
-
Data Analysis: A decrease in the luminescent signal in the presence of the inhibitor indicates inhibition of the methyltransferase activity. The IC50 value is determined by plotting the signal against the inhibitor concentration.
Experimental Workflow for SMYD3 Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against SMYD3 using a mass spectrometry-based approach.
Caption: Workflow for SMYD3 inhibition assay.
Signaling Pathway of SMYD3 in Cancer
SMYD3 is known to play a role in cancer progression through the methylation of both histone and non-histone proteins, leading to the activation of signaling pathways that promote cell proliferation and survival.
Caption: SMYD3 signaling pathway in cancer.
References
A Comparative Analysis of the SMYD3 Inhibitor EM127: Wild-Type vs. Mutant Enzyme Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of EM127, a potent and selective covalent inhibitor, on wild-type (WT) and mutant forms of the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a lysine methyltransferase implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. Understanding how mutations in SMYD3 affect inhibitor efficacy is crucial for the development of targeted cancer therapies.
Introduction to this compound and SMYD3
SMYD3 plays a critical role in transcriptional regulation and cell signaling, and its overexpression is correlated with poor prognosis in several cancers. It exerts its oncogenic functions through the methylation of both histone and non-histone substrates, including components of the MAP kinase signaling pathway. This compound is a novel, site-specific covalent inhibitor that targets a cysteine residue within the substrate-binding pocket of SMYD3, leading to potent and prolonged inactivation of its methyltransferase activity.
Comparative Efficacy of this compound: Wild-Type vs. Catalytically Inactive Mutant
A key strategy to elucidate the mechanism of action of an enzyme inhibitor is to compare its effects on the wild-type enzyme to a catalytically inactive mutant. The F183A mutation in SMYD3 renders the enzyme catalytically dead. Studies utilizing this mutant have been instrumental in demonstrating that the anti-cancer effects of SMYD3 inhibition are directly attributable to the suppression of its methyltransferase activity.
Table 1: Cellular Effects of this compound on Wild-Type SMYD3 vs. SMYD3 Knockout/Catalytically Inactive Mutant
| Parameter | Effect on Wild-Type SMYD3 Expressing Cells Treated with this compound | Effect on SMYD3 Knockout (KO) or F183A Mutant Expressing Cells | Reference |
| Cell Proliferation | Significant reduction in a dose- and time-dependent manner. | No significant effect on proliferation compared to untreated KO/mutant cells. | [1] |
| Chemosensitization | Increased sensitivity to chemotherapeutic agents (e.g., oxaliplatin, irinotecan). | Already display increased sensitivity to chemotherapy; this compound has no further sensitizing effect. | [2][3] |
| ERK1/2 Phosphorylation | Dose- and time-dependent decrease. | Basal p-ERK1/2 levels are often lower; this compound does not cause a further significant reduction. | [1] |
| SMYD3 Target Gene Expression | Attenuation of mRNA levels of genes like CDK2 and c-MET. | Expression of these genes is already downregulated; this compound has no further effect. | [1][4] |
Biochemical Data
While direct IC50 or Kd values for this compound against a panel of SMYD3 mutants are not widely available in the public domain, the covalent nature of this compound's interaction with Cys186 in the wild-type enzyme suggests that mutations altering the accessibility or reactivity of this residue could confer resistance. The affinity (KD) of this compound for wild-type SMYD3 has been reported to be approximately 13 μM.[1]
Signaling Pathways and Experimental Workflows
SMYD3 Signaling Pathway and Inhibition by this compound
SMYD3 has been shown to be a key regulator in multiple oncogenic signaling pathways. One of the well-characterized pathways involves the methylation of MAP3K2, which leads to the activation of the downstream MEK/ERK signaling cascade, promoting cell proliferation and survival. This compound, by covalently binding to and inhibiting SMYD3, blocks this cascade.
Caption: SMYD3-mediated activation of the MAPK/ERK signaling pathway and its inhibition by this compound.
Experimental Workflow: Comparing this compound Effects
The following workflow outlines a typical experimental approach to compare the effects of this compound on cell lines expressing wild-type SMYD3 versus SMYD3-knockout or mutant SMYD3.
Caption: A generalized experimental workflow for comparing the effects of this compound on different SMYD3 genotypes.
Experimental Protocols
In Vitro Methyltransferase Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified wild-type and mutant SMYD3.
-
Reaction Setup: In a 96-well plate, combine recombinant human SMYD3 protein (wild-type or mutant) with a histone H3 or MAP3K2 peptide substrate in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time at room temperature to allow for covalent modification.
-
Initiate Reaction: Start the methyltransferase reaction by adding S-adenosyl-L-[methyl-³H]-methionine.
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [³H]-methionine. Measure the incorporated radioactivity using a scintillation counter. The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (WT, KO, or mutant) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Western Blot for Phospho-ERK1/2
This technique is used to detect the phosphorylation status of ERK1/2, a downstream target of the SMYD3-regulated pathway.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 and a loading control (e.g., β-actin or GAPDH) for normalization.
Conclusion
The available data strongly indicate that the efficacy of this compound is dependent on the presence of a catalytically active SMYD3 enzyme. In cells expressing wild-type SMYD3, this compound effectively inhibits proliferation, sensitizes them to chemotherapy, and downregulates key oncogenic signaling pathways. Conversely, in SMYD3 knockout cells or cells expressing a catalytically inactive mutant, these effects are significantly diminished or absent. This highlights the on-target activity of this compound and underscores the therapeutic potential of inhibiting the methyltransferase function of SMYD3 in cancers where it is overexpressed and active. Further research into the effects of this compound on a broader range of cancer-associated SMYD3 mutants is warranted to fully delineate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Independent Verification of EM127's Mechanism of Action: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the SMYD3 inhibitor EM127 with alternative compounds. It synthesizes experimental data to offer a clear overview of their mechanisms of action, efficacy, and the signaling pathways they modulate.
This compound has emerged as a novel covalent inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in various cancers. Its mechanism of action centers on the irreversible binding to Cys186 within the substrate-binding pocket of SMYD3, leading to the attenuation of its methyltransferase activity.[1] This guide delves into the independent verification of this mechanism and compares this compound's performance against other known SMYD3 inhibitors.
Comparative Analysis of SMYD3 Inhibitors
To provide a clear comparison, the following table summarizes the key characteristics and reported efficacy of this compound and other notable SMYD3 inhibitors.
| Parameter | This compound | EPZ031686 | BAY-6035 | BCI-121 |
| Mechanism of Action | Covalent, irreversible | Non-competitive, reversible | Substrate-competitive, reversible | Reversible |
| Target Binding Site | Cys186 in substrate/histone binding pocket[1] | Allosteric site | Substrate binding site | Not specified |
| Biochemical IC50 | Not reported (KD=13 μM)[1][2] | 3 nM[1] | 88 nM (for MEKK2 peptide methylation)[3] | Not specified |
| Cellular IC50 | Anti-proliferative at 5 μM in MDA-MB-231 & HCT116 cells[2][4] | Not specified | ~70 nM (in HeLa cells for MEKK2 methylation)[5] | Effective in reducing proliferation in various cancer cells[6] |
| Key Cellular Effects | Inhibits ERK1/2 phosphorylation, downregulates SMYD3 target genes (CDK2, c-MET), impairs DNA damage repair[1][7] | Reverses Ang II-induced senescence[1] | Inhibits methylation of MEKK2[3] | Reduces proliferation, decreases expression of SMYD3 target genes[6] |
| Oral Bioavailability | Not reported | Yes[8] | Not reported | Not reported |
Independent Verification of this compound's Impact on DNA Damage Response
A 2024 study by Fasano et al. provided independent verification of this compound's activity and uncovered a novel aspect of its mechanism of action. This research demonstrated that SMYD3 is essential for the repair of chemotherapy-induced double-strand DNA breaks by methylating the upstream sensor ATM, which allows for the propagation of the homologous recombination (HR) cascade through CHK2 and p53 phosphorylation.[7]
The study showed that inhibition of SMYD3 with this compound had a synergistic effect with chemotherapeutic agents in colorectal, gastric, and breast cancer models, ultimately reversing chemoresistance.[7] This finding not only supports the direct inhibition of SMYD3 by this compound but also expands its functional implications to the DNA damage response (DDR) pathway, suggesting a broader therapeutic potential in combination therapies.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bayer.com [bayer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The novel SMYD3 inhibitor this compound impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of EM127
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical waste are critical for ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of EM127, emphasizing safety protocols and operational logistics.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to handle the substance with caution. Always operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.
Required Personal Protective Equipment:
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1][2]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.[1]
Quantitative Safety Data Summary
The following table summarizes key quantitative safety data for a substance identified as hazardous in the context of this topic.
| Property | Value |
| Flash Point | 5.56 °C (42 °F)[3] |
| Boiling Point | 55°C (131° F)[3] |
| Upper/Lower Flammability or Explosion Limits | 2.5, 12.8[3] |
| Specific Gravity | 0.885[3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Segregation:
-
Waste Accumulation:
-
Collect all materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), in the designated hazardous waste container.[1]
-
Ensure the container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from ignition sources.[2][3]
-
-
Spill Management:
-
In the event of a spill, contain the liquid using an inert absorbent material such as vermiculite or sand.[1]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]
-
Decontaminate the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[1]
-
Provide a complete and accurate description of the waste.
-
Follow all institutional and regulatory guidelines for waste pickup, including proper labeling and containerization.[1][4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling EM127
This document provides immediate safety, handling, and disposal protocols for the novel covalent SMYD3 inhibitor, EM127. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. The following procedures are designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Procedure | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields | Nitrile or latex gloves | NIOSH-approved N95 respirator or equivalent | Laboratory coat |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or latex gloves | Use in a certified chemical fume hood | Laboratory coat |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Nitrile or latex gloves | Work in a biological safety cabinet | Laboratory coat |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., thicker nitrile) | Use in a well-ventilated area or fume hood | Laboratory coat |
Safe Handling and Experimental Protocols
Strict adherence to the following step-by-step protocols is mandatory to minimize exposure risk and ensure experimental accuracy.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (safety glasses, gloves, lab coat) when handling the package.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult the manufacturer's data sheet for specific storage temperature requirements.
Preparation of Stock Solutions:
-
All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use an analytical balance with a draft shield for accurate weighing.
-
Slowly add the desired solvent (e.g., DMSO) to the solid this compound to avoid splashing.
-
Ensure the compound is fully dissolved before use in experiments.
Conducting In Vitro Experiments:
-
When treating cells with this compound, perform all steps within a biological safety cabinet to maintain sterility and operator safety.
-
Avoid the creation of aerosols.
-
Clearly label all flasks, plates, and tubes containing this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused solid this compound, contaminated gloves, weigh boats, and other disposable labware should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
When containers are full, arrange for pickup by the institution's Environmental Health and Safety (EHS) office for proper disposal according to federal, state, and local regulations.
Emergency Procedures
Spill Response:
-
Small Spills (Solid): Gently cover the spill with absorbent paper towels. Moisten the towels with a 50% ethanol solution to prevent dust generation. Wipe the area from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a hazardous waste container.
-
Large Spills: Evacuate the area and notify the EHS office immediately.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
